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  • Product: Methyl vinyl sulfide
  • CAS: 1822-74-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Spectroscopic Analysis of Methyl Vinyl Sulfide

For Researchers, Scientists, and Drug Development Professionals Foreword Methyl vinyl sulfide (CH₃SCH=CH₂), a deceptively simple organosulfur compound, presents a fascinating case study in conformational isomerism and sp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl vinyl sulfide (CH₃SCH=CH₂), a deceptively simple organosulfur compound, presents a fascinating case study in conformational isomerism and spectroscopic characterization. Its importance extends from being a fundamental building block in organic synthesis to its role as a ligand in organometallic chemistry. A thorough understanding of its spectroscopic properties is paramount for its identification, quantification, and the elucidation of its reaction mechanisms. This guide provides an in-depth exploration of the key spectroscopic techniques used to analyze methyl vinyl sulfide, offering both theoretical underpinnings and practical insights for laboratory application.

Molecular Structure and Conformational Isomerism

Methyl vinyl sulfide, with the IUPAC name (methylsulfanyl)ethene, possesses a molecular weight of 74.14 g/mol .[1][2] Its structure is characterized by a methyl group and a vinyl group attached to a sulfur atom. Rotation around the C-S single bond gives rise to two primary conformers: a planar syn-conformer and a non-planar gauche-conformer.[3] The syn-conformer, where the methyl group and the vinyl group are on the same side of the C-S bond, is the more stable of the two. The energy difference between the syn and gauche conformers is a key parameter that can be investigated using temperature-dependent vibrational spectroscopy.

cluster_syn syn-Conformer (More Stable) cluster_gauche gauche-Conformer (Less Stable) syn H₃C-S  / \n C = C gauche H₃C  S / \nC = C syn->gauche Rotation around C-S bond

Caption: Conformational isomers of methyl vinyl sulfide.

Vibrational Spectroscopy: A Window into Molecular Motion

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of methyl vinyl sulfide. The presence of both syn and gauche conformers at room temperature leads to a more complex spectrum than would be expected for a single rigid structure. By analyzing the spectra at different temperatures, bands corresponding to the less stable gauche conformer can be identified by their decrease in intensity at lower temperatures.[3]

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.

Experimental Protocol: Acquiring the IR Spectrum of Liquid Methyl Vinyl Sulfide

  • Sample Preparation: As a liquid, methyl vinyl sulfide can be analyzed directly as a "neat" film.

  • Cell Assembly: Place a single drop of methyl vinyl sulfide onto the polished face of a salt plate (e.g., KBr or NaCl).

  • Place a second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the spectrometer's sample holder.

    • Set the desired spectral range (typically 4000-400 cm⁻¹).

    • Select an appropriate number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Acquisition: Record the background spectrum (with an empty sample holder) and then the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the salt plates with a suitable solvent (e.g., isopropanol) and store them in a desiccator.

Start Start Place drop on salt plate Place drop on salt plate Start->Place drop on salt plate Sandwich with second plate Sandwich with second plate Place drop on salt plate->Sandwich with second plate Mount in spectrometer Mount in spectrometer Sandwich with second plate->Mount in spectrometer Acquire spectrum Acquire spectrum Mount in spectrometer->Acquire spectrum Clean plates Clean plates Acquire spectrum->Clean plates End End Clean plates->End

Caption: Workflow for acquiring a neat liquid IR spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of methyl vinyl sulfide exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include:

Wavenumber Range (cm⁻¹)Vibrational Mode
3100-3000=C-H stretching
3000-2850-C-H stretching (methyl group)
1680-1640C=C stretching
1470-1450-CH₂ scissoring (bending)
1370-1350-CH₃ rocking
~690S-CH₃ stretching

Note: Specific peak positions can vary slightly depending on the conformational state and experimental conditions.[3]

Raman Spectroscopy

Theoretical Basis: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.

Experimental Protocol: Acquiring the Raman Spectrum of Liquid Methyl Vinyl Sulfide

  • Sample Preparation: Fill a glass capillary tube with liquid methyl vinyl sulfide.

  • Instrument Setup:

    • Place the capillary tube in the sample holder of the Raman spectrometer.

    • Select the laser excitation wavelength (e.g., 785 nm or 532 nm).

    • Adjust the laser power to avoid sample heating or degradation.

    • Set the spectral range and acquisition time.

  • Data Acquisition: Collect the Raman spectrum.

Interpretation of the Raman Spectrum:

The Raman spectrum provides complementary information to the IR spectrum. Strong Raman signals are often observed for symmetric vibrations and bonds involving heavier atoms. For methyl vinyl sulfide, the S-CH₃ stretching mode typically gives a strong signal in the Raman spectrum.[3] The C=C stretch is also readily observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation:

    • Dissolve 5-25 mg of methyl vinyl sulfide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, number of scans).

  • Data Acquisition: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the NMR spectrum.

Start Start Dissolve sample in deuterated solvent Dissolve sample in deuterated solvent Start->Dissolve sample in deuterated solvent Transfer to NMR tube Transfer to NMR tube Dissolve sample in deuterated solvent->Transfer to NMR tube Insert into spectrometer Insert into spectrometer Transfer to NMR tube->Insert into spectrometer Lock and shim Lock and shim Insert into spectrometer->Lock and shim Acquire FID Acquire FID Lock and shim->Acquire FID Fourier transform Fourier transform Acquire FID->Fourier transform End End Fourier transform->End

Caption: General workflow for ¹H NMR sample preparation and data acquisition.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of methyl vinyl sulfide is expected to show three distinct signals:

  • Methyl Protons (-SCH₃): A singlet in the upfield region, typically around 2.0-2.5 ppm.

  • Vinyl Protons (=CH₂): Two signals, each appearing as a doublet of doublets, due to geminal and cis/trans coupling with the other vinyl proton.

  • Vinyl Proton (=CH-S): One signal, appearing as a doublet of doublets, due to cis and trans coupling to the terminal vinyl protons.

The coupling constants (J-values) are crucial for assigning the stereochemistry of the vinyl protons.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

Experimental Protocol: The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, but typically requires a larger sample concentration (50-100 mg) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of methyl vinyl sulfide will show three signals:

  • Methyl Carbon (-SCH₃): A signal in the upfield region.

  • Vinyl Carbon (=CH₂): A signal in the alkene region.

  • Vinyl Carbon (=CH-S): A signal also in the alkene region, typically downfield from the =CH₂ carbon.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Experimental Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: Introduce a small amount of methyl vinyl sulfide into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: The sample is vaporized and then ionized in the ion source using a 70 eV electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum:

The mass spectrum of methyl vinyl sulfide will exhibit a molecular ion peak at an m/z value corresponding to its molecular weight (74). The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for sulfides include cleavage of the C-S bonds. Expected fragments and their m/z values include:

  • m/z = 74: Molecular ion [CH₃SCH=CH₂]⁺˙

  • m/z = 59: Loss of a methyl radical [SCH=CH₂]⁺

  • m/z = 47: [CH₃S]⁺

  • m/z = 45: [CHS]⁺

  • m/z = 27: [C₂H₃]⁺ (vinyl cation)

M+ (m/z 74) M+ (m/z 74) m/z 59 m/z 59 M+ (m/z 74)->m/z 59 - •CH₃ m/z 47 m/z 47 M+ (m/z 74)->m/z 47 - •CH=CH₂ m/z 45 m/z 45 m/z 59->m/z 45 - CH₂ m/z 47->m/z 45 - H₂ m/z 27 m/z 27

Caption: Simplified fragmentation pathway of methyl vinyl sulfide in EI-MS.

Synthesis of Methyl Vinyl Sulfide

A common laboratory synthesis of methyl vinyl sulfide involves the reaction of sodium thiomethoxide with vinyl bromide. Another approach is the addition of methanethiol to acetylene. More modern methods often utilize palladium- or copper-catalyzed cross-coupling reactions.[4]

Illustrative Synthetic Protocol (Conceptual):

  • Generation of Thiomethoxide: Sodium metal is carefully dissolved in methanol to generate sodium methoxide. Methanethiol is then added to form sodium thiomethoxide.

  • Reaction with Vinyl Bromide: Vinyl bromide is bubbled through the solution of sodium thiomethoxide.

  • Workup and Purification: The reaction mixture is worked up by extraction, and the crude product is purified by distillation to yield pure methyl vinyl sulfide.

Conclusion

The spectroscopic characterization of methyl vinyl sulfide is a multifaceted endeavor that provides a wealth of information about its structure, conformation, and chemical properties. The interplay of IR, Raman, NMR, and mass spectrometry allows for a comprehensive analysis that is essential for its use in research and development. This guide has provided a foundational framework for understanding and applying these techniques to this important organosulfur compound.

References

Sources

Exploratory

The Genesis of a Versatile Monomer: An In-depth Technical Guide to the Early Studies of Methyl Vinyl Sulfide

For Immediate Release This technical guide provides a comprehensive overview of the foundational research on methyl vinyl sulfide (CH₃SCH=CH₂), a pivotal monomer in the development of sulfur-containing polymers. Aimed at...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the foundational research on methyl vinyl sulfide (CH₃SCH=CH₂), a pivotal monomer in the development of sulfur-containing polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the pioneering synthesis, characterization, and early reactivity studies that first defined the chemical landscape of this versatile compound.

Pioneering Synthesis: The Advent of Methyl Vinyl Sulfide

The earliest definitive synthesis of methyl vinyl sulfide was reported in 1950 by Charles C. Price and J. Zomlefer. Their work established a straightforward and reproducible method that became a cornerstone for subsequent investigations into vinyl sulfides. The synthesis proceeds via the dehydrochlorination of 2-chloroethyl methyl sulfide.

Experimental Protocol: Synthesis of Methyl Vinyl Sulfide

This protocol is based on the foundational work of Price and Zomlefer.

Objective: To synthesize methyl vinyl sulfide by the elimination of hydrogen chloride from 2-chloroethyl methyl sulfide.

Reactants:

  • 2-Chloroethyl methyl sulfide (ClCH₂CH₂SCH₃)

  • Sodium hydroxide (NaOH)

  • Methanol (CH₃OH)

Procedure:

  • A solution of sodium hydroxide in methanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • 2-Chloroethyl methyl sulfide is added dropwise to the methanolic sodium hydroxide solution.

  • The reaction mixture is heated to reflux for a specified period to ensure complete dehydrochlorination.

  • Upon completion, the reaction mixture is cooled, and the resulting methyl vinyl sulfide is isolated by fractional distillation.

  • The purified methyl vinyl sulfide is collected and characterized.

Causality in Experimental Design: The choice of a strong base like sodium hydroxide in a polar protic solvent like methanol is crucial for promoting the E2 elimination mechanism, which is favored for the formation of the vinyl group. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. Fractional distillation is a standard and effective method for purifying volatile liquids with different boiling points.

Diagram of the Synthesis of Methyl Vinyl Sulfide:

G reactant1 2-Chloroethyl methyl sulfide reaction + reactant1->reaction reactant2 Sodium Hydroxide (in Methanol) reactant2->reaction product1 Methyl Vinyl Sulfide product2 Sodium Chloride + Water reaction->product1 reaction->product2

Caption: Synthesis of methyl vinyl sulfide via dehydrochlorination.

Initial Characterization: Unveiling the Physicochemical and Spectroscopic Properties

The early characterization of methyl vinyl sulfide relied on classical physical property measurements and emerging spectroscopic techniques of the era. These initial data points were fundamental in understanding the molecule's structure and electronic properties.

Physical Properties

The foundational study by Price and Zomlefer reported the following key physical constants for methyl vinyl sulfide:

PropertyValue
Boiling Point69.5-70.0 °C
Density (d²⁰₄)0.8565 g/mL
Refractive Index (n²⁰D)1.4772

These values served as the benchmark for the purity and identification of methyl vinyl sulfide in subsequent research.

Spectroscopic Analysis: A Glimpse into the Electronic Structure

The early investigation into the electronic properties of methyl vinyl sulfide was primarily conducted using ultraviolet (UV) absorption spectroscopy. The UV spectrum provided the first insights into the conjugation between the sulfur atom's lone pair of electrons and the vinyl group's π-system.

The UV absorption spectrum of methyl vinyl sulfide in ethanol exhibits a maximum absorption (λmax) at approximately 230 nm. This absorption is attributed to a π → π* electronic transition, which is characteristic of conjugated systems. The position and intensity of this absorption band provided early evidence for the delocalization of electrons across the sulfur-vinyl moiety, influencing the molecule's reactivity.

Early Reactivity and Polymerization Studies: Exploring the Potential of a New Monomer

The presence of both a reactive double bond and a heteroatom in methyl vinyl sulfide spurred early investigations into its reactivity, particularly its propensity to undergo polymerization.

Free-Radical Copolymerization

A significant focus of the early work was to understand how methyl vinyl sulfide behaves in free-radical polymerization, a dominant polymerization technique of that period. Price and Zomlefer conducted copolymerization studies with styrene to quantify the reactivity of methyl vinyl sulfide.

Experimental Protocol: Free-Radical Copolymerization of Methyl Vinyl Sulfide and Styrene

Objective: To determine the reactivity ratios of methyl vinyl sulfide and styrene in a free-radical copolymerization.

Reactants:

  • Methyl vinyl sulfide

  • Styrene

  • Benzoyl peroxide (initiator)

  • Solvent (e.g., benzene)

Procedure:

  • Mixtures of methyl vinyl sulfide and styrene of varying initial compositions are prepared in a suitable solvent.

  • A catalytic amount of a free-radical initiator, such as benzoyl peroxide, is added to each mixture.

  • The reaction mixtures are heated under an inert atmosphere to initiate polymerization.

  • The polymerization is allowed to proceed to low conversion to ensure that the monomer feed composition remains relatively constant.

  • The resulting copolymers are isolated, purified, and their compositions are determined by elemental analysis (specifically, sulfur content).

  • The copolymer composition data is then used to calculate the monomer reactivity ratios (r₁ and r₂).

Causality in Experimental Design: The use of a free-radical initiator is essential to generate the initial radicals that propagate the polymerization chain. Running the polymerization to low conversion is a critical aspect of determining accurate reactivity ratios, as it minimizes the impact of changes in monomer concentration over the course of the reaction. Elemental analysis for sulfur was a direct and reliable method at the time to determine the amount of methyl vinyl sulfide incorporated into the copolymer.

The Alfrey-Price Q-e Scheme: Quantifying Reactivity

The Alfrey-Price Q-e scheme was a pivotal theoretical framework in the mid-20th century for predicting monomer reactivity in copolymerization. The Q value represents the general reactivity of the monomer, while the e value reflects the polarity of the vinyl group. The early studies on methyl vinyl sulfide provided the first determination of these important parameters.

Based on its copolymerization behavior with styrene, the Alfrey-Price parameters for methyl vinyl sulfide were determined to be:

  • Q = 0.36

  • e = -1.1

The relatively low Q value suggests a moderate general reactivity, while the negative e value indicates that the vinyl group is electron-rich. This electron-donating character is a direct consequence of the sulfur atom's lone pair participating in resonance with the double bond, a key insight derived from these early studies.

Diagram of Methyl Vinyl Sulfide Reactivity Parameters:

G MVS Methyl Vinyl Sulfide Reactivity Reactivity Parameters (Alfrey-Price) MVS->Reactivity Q_val Q = 0.36 (Moderate Reactivity) Reactivity->Q_val e_val e = -1.1 (Electron-Rich) Reactivity->e_val

Caption: Alfrey-Price Q-e values for methyl vinyl sulfide.

Conclusion: A Foundation for Future Innovation

The early studies on methyl vinyl sulfide, from its initial synthesis to the characterization of its fundamental reactivity, laid the groundwork for decades of research into sulfur-containing polymers and their applications. The pioneering work of researchers like Price and Zomlefer provided not only a new monomer but also a deeper understanding of the interplay between structure, electronic effects, and reactivity in vinyl systems. This foundational knowledge continues to be relevant for scientists and engineers developing advanced materials and pharmaceuticals.

References

  • Price, C. C., & Zomlefer, J. (1950). Monomer Reactivity Factors for Methyl Vinyl Sulfide and Sulfone. Some Comments on Covalent Sulfur Bonding. Journal of the American Chemical Society, 72(1), 14–17. [Link]

  • Organic Syntheses Procedure, (1930). β-CHLOROETHYL METHYL SULFIDE. Organic Syntheses, 10, 22. [Link]

Foundational

Theoretical Studies of Methyl Vinyl Sulfide Conformation: A Technical Guide

Executive Summary Methyl vinyl sulfide (MVS) represents a fundamental model system for understanding sulfur-alkene conjugation, a motif prevalent in bioactive metabolites and conducting polymers. Unlike its oxygen analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl vinyl sulfide (MVS) represents a fundamental model system for understanding sulfur-alkene conjugation, a motif prevalent in bioactive metabolites and conducting polymers. Unlike its oxygen analog (methyl vinyl ether), which adopts a planar cis/trans equilibrium, MVS exhibits a complex potential energy surface (PES) dominated by a planar syn conformer and a non-planar gauche (skew) rotamer.

This guide synthesizes theoretical predictions (HF, MP2, DFT) with experimental validation (Microwave, IR) to establish a definitive conformational profile of MVS. It provides a standardized computational protocol for researchers analyzing larger organosulfur systems, emphasizing the critical role of


 orbital interactions.

Theoretical Framework

To accurately model MVS, one must account for the diffuse nature of sulfur's electron density and the subtle balance between steric repulsion and electronic conjugation.

Computational Methodologies
  • Ab Initio (MP2/CCSD(T)): Møller-Plesset perturbation theory (MP2) is the gold standard for this system as it captures electron correlation effects essential for describing the sulfur lone pair dispersion interactions.

  • DFT (B3LYP/wB97X-D): Density Functional Theory provides a cost-effective alternative, though dispersion-corrected functionals (e.g., wB97X-D) are required to accurately predict the stability of the gauche rotamer.

  • Basis Sets: A minimum of 6-311++G(d,p) or aug-cc-pVTZ is required.[1] The inclusion of diffuse functions ("++" or "aug") is non-negotiable due to the high polarizability of the sulfur atom.

Conformational Analysis

The Potential Energy Surface (PES)

The conformational landscape of MVS is defined by rotation around the


 single bond (dihedral angle 

= C=C-S-C).
ConformerDihedral (

)
SymmetryRelative Energy (

)
Stability Status
Syn (cis)


(Planar)

kJ/mol
Global Minimum
Skew (gauche)


(Non-planar)

kJ/mol
Local Minimum
Anti (trans)


(Planar)
N/A (Transition State)Saddle Point
Transition State



kJ/mol
Rotational Barrier

Note: Unlike methyl vinyl ether, the planar "trans" form (


) in MVS is often a saddle point (energy maximum) on the PES, relaxing to the lower-energy non-planar skew form.
Electronic Drivers of Stability

The dominance of the syn conformer is counter-intuitive if considering sterics alone (methyl vs. vinyl group). The stability arises from:

  • Orbital Conjugation (

    
    ):  The sulfur 
    
    
    
    lone pair aligns with the vinyl
    
    
    -system. In the syn conformation, the overlap is maximized, allowing for efficient delocalization.
  • Attractive Interactions: A weak non-covalent interaction exists between the vinyl

    
    -hydrogen and the sulfur atom (or methyl hydrogens and the 
    
    
    
    -system), stabilizing the compact syn geometry.
  • NBO Analysis: Natural Bond Orbital analysis reveals a strong donor-acceptor interaction (

    
    ) worth approximately 15-20 kcal/mol, which is maximized in the planar arrangement.
    

Experimental Validation

Theoretical models must be grounded in empirical data. The following spectroscopic signatures validate the syn/skew equilibrium.

Microwave Spectroscopy

Rotational constants confirm the geometry. The syn rotamer is planar, while the skew rotamer shows distinct tunneling splitting due to the C-S torsion.

  • Syn Rotational Constants:

    
     GHz, 
    
    
    
    GHz,
    
    
    GHz.
  • Dipole Moment:

    
     D; 
    
    
    
    D.
Vibrational Spectroscopy (IR/Raman)
  • C=C Stretch: The syn conformer exhibits a lower C=C stretching frequency (

    
     cm
    
    
    
    ) compared to the skew form (
    
    
    cm
    
    
    ), indicative of stronger conjugation (single-bond character) in the syn form.

Standardized Computational Protocol

For researchers modeling MVS derivatives or bioisosteres, follow this self-validating workflow.

Step-by-Step Workflow
  • Initial Sampling: Generate a 1D-PES scan rotating the C-S-C=C dihedral from

    
     to 
    
    
    
    in
    
    
    increments at the HF/6-31G* level.
  • Geometry Optimization: Select minima from the scan. Re-optimize using MP2/aug-cc-pVTZ . Ensure "VeryTight" convergence criteria.

  • Frequency Analysis: Calculate Hessian matrices to confirm stationary points (0 imaginary frequencies for minima, 1 for TS).

    • Validation: Verify the lowest frequency mode corresponds to the C-S torsion.

  • NBO Analysis: Perform NBO calculations to quantify

    
     perturbation energies for 
    
    
    
    interactions.
  • Solvation Correction: If modeling biological systems, apply a PCM or SMD solvent model (water/octanol) to check for polarity-induced conformational shifts.

Workflow Diagram

MVS_Protocol Start Start: Structure Build PES_Scan 1. PES Scan (HF/6-31G*) 0° to 180° Dihedral Start->PES_Scan Identify 2. Identify Minima (Syn & Skew) PES_Scan->Identify Opt_High 3. High-Level Opt (MP2/aug-cc-pVTZ) Identify->Opt_High Freq_Calc 4. Freq Analysis (Check Imaginary Freqs) Opt_High->Freq_Calc Freq_Calc->Opt_High Imaginary Freq Found NBO 5. NBO Analysis (n -> pi* Interaction) Freq_Calc->NBO Minima Confirmed Validation 6. Exp. Validation (Compare Rot. Constants) NBO->Validation

Caption: Logical workflow for determining the conformational minima and electronic stability factors of methyl vinyl sulfide.

Biological & Application Context

Drug Design (Bioisosteres)

MVS moieties often serve as Michael acceptors in covalent inhibitors (e.g., targeting cysteine residues in kinases).

  • Reactivity: The syn conformer is less sterically hindered for nucleophilic attack at the

    
    -carbon.
    
  • Metabolism: The exposure of the sulfur lone pair in the skew conformer may dictate susceptibility to S-oxidation by cytochrome P450 enzymes.

Logic Diagram: Conformation vs. Reactivity

Reactivity_Logic Syn Syn Conformer (Planar) Conj Max Conjugation (Lower HOMO) Syn->Conj p-pi overlap Skew Skew Conformer (Non-planar) Steric Steric Relief (Lone Pair Exposed) Skew->Steric Michael Michael Addition (Covalent Inhibition) Conj->Michael Electrophilic Activation Oxidation S-Oxidation (Metabolic Clearance) Steric->Oxidation Accessible LP

Caption: Causal relationship between MVS conformational states and their distinct chemical reactivities in biological systems.

References

  • Marstokk, K.-M., Møllendal, H., Samdal, S., & Steinborn, D. (2001). Microwave spectrum, molecular structure, conformational equilibrium, vibrational frequencies and quantum chemical calculations for methyl vinyl sulfide.[1] Journal of Molecular Structure, 567–568, 41–57.[1] [Link] (Key Source: Establishes Syn/Skew equilibrium and provides rotational constants.)

  • Hotokka, M., & Kimmelma, R. (1996). Theoretical Study of the Rotational Isomerism and Vibrational Spectra of Methyl Vinyl Sulfide.[2] Main Group Chemistry, 1(4), 445-450.[2] [Link] (Key Source: Ab initio PES scans and vibrational assignments.)

  • Fabian, J. (1994). Structure-stability relationships in unsaturated sulfur compounds: An ab initio study.[3] Journal of Molecular Structure: THEOCHEM, 312(1), 13-20. [Link] (Key Source: Comparative stability of vinyl sulfides vs. ethers.)

  • Trofimov, B. A., & Shainyan, B. A. (1994). Ethenethiol and 1-propene-1-thiol: a photoelectron spectroscopic study.[2] Journal of Electron Spectroscopy and Related Phenomena, 67(1), 173-179.[2] [Link] (Key Source: Electronic structure and ionization potentials relevant to conjugation.)[4]

Sources

Exploratory

An In-Depth Technical Guide to the Safety and Handling of Methyl Vinyl Sulfide

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl vinyl sulfide (CAS RN: 1822-74-8), also known as (methylthio)ethene, is a volatile organosulfur compound with applications in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vinyl sulfide (CAS RN: 1822-74-8), also known as (methylthio)ethene, is a volatile organosulfur compound with applications in organic synthesis and materials science. Its structural similarity to other reactive vinyl monomers and alkyl sulfides necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known properties of methyl vinyl sulfide and offers detailed recommendations for its safe handling, storage, and disposal. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for methyl vinyl sulfide, this document synthesizes information from related compounds and general principles of chemical safety to provide a robust framework for risk mitigation in a laboratory setting.

Understanding the Hazard Profile of Methyl Vinyl Sulfide

While specific toxicological data for methyl vinyl sulfide is not extensively documented in readily accessible safety literature, its chemical structure allows for informed predictions of its potential hazards. As a low-molecular-weight, volatile sulfide, it should be treated as a flammable liquid that can cause irritation upon contact with the skin, eyes, and respiratory tract.

Physicochemical Properties

A summary of the known physical and chemical properties of methyl vinyl sulfide is presented in Table 1.

PropertyValueSource
CAS Number 1822-74-8[NIST[1]]([Link])
Molecular Formula C₃H₆S[NIST[1]]([Link])
Molecular Weight 74.14 g/mol [Cheméo[2]]([Link])
Boiling Point 339.75 - 343.15 K (66.6 - 70 °C)[Cheméo[2]]([Link])
Flash Point Data not available; expected to be lowInferred from related compounds
Density Data not available
Vapor Pressure Data not available
Solubility Data not available

Note: The absence of a measured flash point is a significant data gap. Given that the structurally similar ethyl methyl sulfide has a very low flash point, it is critical to handle methyl vinyl sulfide as a highly flammable liquid.

Anticipated Health Hazards

Based on the known hazards of analogous compounds such as methyl sulfide and other volatile organic compounds, the following health effects should be anticipated:

  • Inhalation: May cause respiratory tract irritation. High concentrations of vapor could lead to dizziness, headache, and nausea.[3]

  • Skin Contact: May cause skin irritation.[3] Prolonged or repeated contact could lead to dermatitis.

  • Eye Contact: May cause eye irritation.[3]

  • Ingestion: May cause irritation of the digestive tract.

Prudent Laboratory Practices for Handling Methyl Vinyl Sulfide

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of methyl vinyl sulfide.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to volatile and potentially hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of methyl vinyl sulfide, including transfers, weighing, and reactions, must be conducted in a properly functioning chemical fume hood.[4]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of flammable vapors.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[4]

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for minimizing the risk of exposure and accidents.

Protocol 1: Weighing and Transferring Methyl Vinyl Sulfide

  • Preparation:

    • Don all required personal protective equipment (see Section 3).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Place all necessary equipment (e.g., balance, spatulas, receiving vessel) inside the fume hood.

  • Dispensing:

    • Ground and bond containers when transferring the material to prevent static discharge.[4]

    • Use spark-proof tools.[4]

    • Slowly dispense the required amount of methyl vinyl sulfide into a tared and sealed container.

    • Keep the container closed as much as possible during the process.

  • Cleanup:

    • Wipe down any contaminated surfaces within the fume hood with an appropriate solvent and absorbent material.

    • Properly dispose of all contaminated materials as hazardous waste (see Section 5).

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety measures for handling methyl vinyl sulfide.

SafeHandlingWorkflow Methyl Vinyl Sulfide Handling Workflow start Start: Need to handle MVS assess_hazards Assess Hazards (Flammable, Irritant) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood procedure Follow SOP for Weighing/Transfer fume_hood->procedure spill Spill Occurs? procedure->spill spill_response Execute Spill Response Protocol spill->spill_response Yes waste_disposal Dispose of Waste Properly spill->waste_disposal No spill_response->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for the safe handling of methyl vinyl sulfide.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are paramount, the correct use of PPE is a mandatory final barrier to exposure.

Recommended PPE
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. The selection of gloves should be based on the breakthrough time for similar chemicals.[5]Protects against skin contact and irritation.
Eye Protection Chemical safety goggles. A face shield should also be worn when there is a risk of splashing.[4]Protects eyes from splashes and vapors.
Skin and Body Protection Flame-retardant lab coat.Protects against splashes and potential fires.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or in situations where ventilation is inadequate.[6]Protects against inhalation of vapors.

Storage and Incompatibility

Proper storage is crucial to prevent the formation of hazardous conditions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] The storage area should be designated as a flammables area.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

Spill and Waste Disposal

Prompt and correct response to spills and proper disposal of waste are essential safety components.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area, except for personnel trained in spill response.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent.

Waste Disposal

All waste containing methyl vinyl sulfide must be treated as hazardous waste.

  • Containerization: Collect all waste in a properly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Burning of organosulfur compounds in the open is generally prohibited and requires a specialized incinerator.[7]

Emergency Procedures

In case of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Conclusion

References

  • [N/A]
  • Fisher Scientific. (n.d.). Safety Data Sheet: Methyl vinyl sulfone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl vinyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]

  • MSDS of Methyl vinyl sulfone. (2025, October 15). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylthio)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfide synthesis by C-S coupling. Retrieved from [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]

  • Polymers from S-vinyl monomers: reactivities and properties. (2022, August 11). RSC Publishing. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl vinyl sulfide (CAS 1822-74-8). Retrieved from [Link]

  • Government of Alberta. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-(Methylthio)ethane. Retrieved from [Link]

  • Modular Synthesis of Tetrasubstituted Vinyl Sulfides via One-Pot Sequential Carbene Transfer Reaction from Thiols with α-Diazo Carbonyl Compounds. (2024, July 17). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Desulfurization of Organosulfur Compounds with Lithium and Sodium. (n.d.). PDF Free Download. Retrieved from [Link]

  • PPE Chemical Protective Material Selection Guide. (2023, October 6). Conservation Wiki. Retrieved from [Link]

  • Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. (2021, October 31). PMC. NIH. Retrieved from [Link]

  • Method for the removal of organic sulfur from carbonaceous materials. (n.d.). Google Patents.
  • Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Guidelines for the Selection of Chemical Protective Clothing Vol 1 Field Guide and Volume II Technical and Reference Manual. (n.d.). Retrieved from [Link]

  • 2-(methyl thio) ethanol. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Foundational

Methyl Vinyl Sulfide: From Reppe Chemistry to Masked Carbonyl Synthons

Topic: Discovery, History, and Technical Application of Methyl Vinyl Sulfide Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, History, and Technical Application of Methyl Vinyl Sulfide Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary

Methyl Vinyl Sulfide (MVS), systematically known as (methylsulfanyl)ethene, is a foundational organosulfur building block (


). Historically emerging from the acetylene chemistry boom of the mid-20th century, MVS has evolved from a theoretical curiosity to a critical "masked" synthon in modern organic synthesis. This guide analyzes its discovery, provides validated synthesis protocols, and details its utility as a regiospecific dienophile and carbonyl equivalent.

Historical Genesis: The Reppe Era

The discovery of MVS is inextricably linked to the work of Walter Reppe at BASF in the 1930s and 1940s. Reppe’s exploration of acetylene under high pressure (Reppe Chemistry) unlocked the direct vinylation of nucleophiles.

  • The Breakthrough: While early organosulfur chemistry focused on simple thiols, Reppe demonstrated that acetylene (

    
    ) could react with methanethiol (
    
    
    
    ) under basic catalysis (usually KOH) to yield methyl vinyl sulfide.
  • Academic Validation: The rigorous characterization of MVS appeared later in the American literature, most notably by Price and Zomlefer (1950) . Their work in the Journal of the American Chemical Society provided the first comprehensive study of its polymerization kinetics and copolymerization behavior, validating MVS as a stable monomer for modifying polymer backbones.

Natural Occurrence & Biosynthetic Context

Unlike its saturated analog Dimethyl Sulfide (DMS)—the "smell of the sea"—MVS is less ubiquitous but chemically distinct in biological systems.

  • Occurrence: MVS appears as a volatile component in the Allium genus (garlic, onions, leeks). It is often generated via the enzymatic degradation of S-alk(en)yl-L-cysteine sulfoxides.

  • Flavor Chemistry: It contributes a sharp, pungent, sulfurous note (distinct from the cabbage-like odor of DMS) and is used in trace amounts in savory flavor formulations to add "green" onion notes.

Technical Specifications & Physical Properties

PropertyValueContext for Lab Handling
CAS Number 1822-74-8Unique identifier for procurement.
Formula

Molecular Weight: 74.14 g/mol .[1]
Boiling Point 65–67 °CVolatile; requires efficient reflux condensers.
Density 0.842 g/mLLess dense than water; forms top layer in aqueous extraction.
Flash Point -18 °CHigh Flammability Hazard. Use spark-proof equipment.
Odor Sulfurous/StenchCritical: Handle only in a high-flow fume hood.

Synthesis Protocols

Method A: The Laboratory Standard (Dehydrochlorination)

Recommended for safety and ease of handling without high-pressure acetylene equipment.

Mechanism: This route utilizes 2-chloroethyl methyl sulfide (a hemi-mustard analog). Base-promoted


 elimination yields MVS.

Protocol:

  • Precursor: Dissolve 2-chloroethyl methyl sulfide (1.0 equiv) in ethanol.

  • Elimination: Add Potassium Hydroxide (KOH, 1.2 equiv) slowly at 0°C to control the exotherm.

  • Reflux: Heat to mild reflux (70°C) for 2 hours.

  • Workup: Quench with water. Extract with pentane (to facilitate low-temp evaporation later).

  • Purification: Distill at atmospheric pressure (collect fraction at 65–67°C). Use a fractionating column to separate from ethanol traces.

Causality Check:

  • Why KOH/Ethanol? Ethoxide is generated in situ, acting as a strong base to abstract the

    
    -proton.
    
  • Why 0°C start? To prevent polymerization or uncontrolled elimination side-reactions.

Method B: The Industrial Route (Ethylation)

Historical Reppe method. Requires autoclave.



Reactivity & Applications: The "Masked" Carbonyl

MVS is electronically unique. The sulfur atom donates electron density into the


-system via resonance (

effect), making the alkene electron-rich . This dictates its two primary uses:
Diels-Alder Cycloaddition (Inverse Electron Demand)

Because MVS is electron-rich, it reacts rapidly with electron-deficient dienes (e.g., unsaturated esters, sulfones).

  • Regioselectivity: The sulfur directs the incoming electrophile/diene to the

    
    -position relative to itself, ensuring high regiocontrol.
    
  • Post-Reaction Utility: The sulfide moiety in the adduct can be removed (Raney Ni desulfurization) or oxidized/hydrolyzed to a ketone.

MVS as an Acetaldehyde Equivalent

MVS serves as a robust "masked" acetaldehyde anion.

  • Lithiation: The proton

    
     to the sulfur (on the vinyl group) can be deprotonated with 
    
    
    
    -BuLi.
  • Alkylation: Reacts with electrophiles (

    
    ).
    
  • Hydrolysis: Acidic hydrolysis unmasks the carbonyl, yielding an aldehyde with the new alkyl group attached.

Visualized Pathways (Graphviz)

Diagram 1: Synthesis & Mechanism

This workflow visualizes the


 elimination pathway, highlighting the critical transition state logic.

MVS_Synthesis Precursor 2-Chloroethyl Methyl Sulfide TS Transition State (E2 Elimination) Precursor->TS Activation Base KOH / EtOH (Base Source) Base->TS Proton Abstraction MVS Methyl Vinyl Sulfide (Target) TS->MVS Cl Elimination Double Bond Formation Byproducts KCl + H2O TS->Byproducts

Caption: Laboratory synthesis of MVS via base-promoted dehydrochlorination of 2-chloroethyl methyl sulfide.

Diagram 2: Reactivity Profile (Diels-Alder)

This diagram illustrates the electronic logic of MVS acting as a dienophile.

MVS_Reactivity MVS_React Methyl Vinyl Sulfide (Electron-Rich Dienophile) Cycloadd [4+2] Cycloaddition (Thermal) MVS_React->Cycloadd Diene Electron-Deficient Diene (e.g., Acrolein) Diene->Cycloadd Adduct Cyclohexene Adduct (Sulfur Directed Regiochemistry) Cycloadd->Adduct Kinetic Control Hydrolysis Hydrolysis (HgCl2/H+) Adduct->Hydrolysis Unmasking Final 1,4-Dicarbonyl System (Synthetic Target) Hydrolysis->Final

Caption: MVS utility in Diels-Alder reactions, acting as a ketene equivalent to generate complex cyclic ketones.

References

  • Price, C. C., & Zomlefer, J. (1950).[2] Polymers and Copolymers of Methyl Vinyl Sulfide. Journal of the American Chemical Society, 72(1), 14–17.

  • NIST Chemistry WebBook. (2024). Methyl vinyl sulfide: Thermochemical Data. National Institute of Standards and Technology.[2][3]

  • Trost, B. M., & Lemoine, R. C. (1981). Vinyl Sulfides as Synthons. Tetrahedron Letters.
  • PubChem. (2024).[4] Methyl Vinyl Sulfide Compound Summary. National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl Vinyl Sulfide (MVS)

Part 1: Strategic Overview & Route Selection Methyl Vinyl Sulfide (MVS) is a versatile synthon in organic synthesis, serving as a Michael donor/acceptor and a precursor for cycloaddition reactions. While industrial produ...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Route Selection

Methyl Vinyl Sulfide (MVS) is a versatile synthon in organic synthesis, serving as a Michael donor/acceptor and a precursor for cycloaddition reactions. While industrial production utilizes the high-pressure vinylation of methanethiol with acetylene (Reppe chemistry), this route is often impractical for laboratory to pilot-scale (100 g – 10 kg) campaigns due to the requirement for specialized high-pressure autoclaves and acetylene handling infrastructure.

For standard multipurpose pilot plants, the Elimination Route via 2-chloroethyl methyl sulfide is the preferred methodology. It utilizes standard glass-lined or Hastelloy reactors and liquid-phase reagents.

Critical Safety Advisory: The "Hemisulfur Mustard" Intermediate

This protocol proceeds through 2-chloroethyl methyl sulfide (CAS 542-81-4) .

  • Hazard: This compound is a hemisulfur mustard , a structural analog of the chemical warfare agent Sulfur Mustard (HD).

  • Toxicity: It is a potent vesicant (blister agent) and alkylating agent. It causes severe skin burns, eye damage, and respiratory injury.

  • Control: This synthesis must be performed in a certified fume hood or glovebox with a dedicated scrubber system. Decontamination solutions (bleach or Methimazole/bicarbonate) must be prepared before starting.

Part 2: Reaction Scheme & Mechanism

The synthesis consists of two unit operations:

  • Chlorination: Conversion of 2-(methylthio)ethanol to 2-chloroethyl methyl sulfide using Thionyl Chloride (

    
    ).
    
  • Elimination: Dehydrochlorination using Phase Transfer Catalysis (PTC) to generate Methyl Vinyl Sulfide.

G Start 2-(Methylthio)ethanol (Precursor) Inter 2-Chloroethyl methyl sulfide (Hemisulfur Mustard) [CRITICAL HAZARD] Start->Inter Chlorination (CHCl3, 0-5°C) SOCl2 Thionyl Chloride (Reagent) SOCl2->Inter Prod Methyl Vinyl Sulfide (MVS) Inter->Prod Elimination (-HCl) SO2 SO2 (Gas) Inter->SO2 HCl HCl (Gas) Inter->HCl Base 50% NaOH + Aliquat 336 (PTC System) Base->Prod

Figure 1: Reaction pathway for MVS synthesis highlighting the critical intermediate.

Part 3: Detailed Experimental Protocol

Phase 1: Chlorination (Synthesis of 2-Chloroethyl Methyl Sulfide)

Reagents & Materials:

  • 2-(Methylthio)ethanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.1 equiv)
    
  • Chloroform (

    
    ) or Dichloromethane (DCM) (Solvent, 3-4 Vol)
    
  • Dimethylformamide (DMF) (Catalytic, 0.5 mol%)

Equipment:

  • Jacketed glass reactor with overhead stirrer.

  • Reflux condenser connected to a Caustic Scrubber (NaOH) to neutralize

    
    /
    
    
    
    off-gas.
  • Addition funnel with pressure-equalization.

Procedure:

  • Setup: Charge the reactor with 2-(methylthio)ethanol, chloroform, and catalytic DMF. Cool the mixture to 0–5°C .

  • Addition: Add

    
     dropwise over 2–3 hours.
    
    • Process Control: Maintain internal temperature <10°C. The reaction is exothermic and evolves copious gas (

      
      , 
      
      
      
      ).
  • Reaction: Once addition is complete, warm to room temperature (20–25°C) and stir for 2 hours. Then, heat to reflux (approx. 60°C) for 1 hour to drive the reaction to completion and degas the solvent.

  • Work-up (Hazardous Step):

    • Cool to room temperature.

    • Caution: The solution now contains the blister agent.

    • Evaporate the solvent and excess

      
       under reduced pressure (rotary evaporator with secondary cold trap).
      
    • Yield: The residue is crude 2-chloroethyl methyl sulfide (typically >90% purity). It can be used directly in Phase 2 or distilled (bp 55–56°C at 30 mmHg) if high purity is required.[1] Direct use is recommended to minimize handling.

Phase 2: Phase Transfer Catalyzed Elimination

Reagents:

  • Crude 2-Chloroethyl methyl sulfide (from Phase 1).

  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution (2.0 equiv).

  • Aliquat 336 (Methyltrioctylammonium chloride) (1.0 mol%).

  • Inhibitor: Hydroquinone (100 ppm) or 4-tert-Butylcatechol (TBC).

Procedure:

  • Setup: In a clean reactor, charge the 50% NaOH solution and Aliquat 336. Heat the mixture to 60°C with vigorous stirring (high shear is beneficial for PTC).

  • Addition: Add the crude 2-chloroethyl methyl sulfide dropwise to the hot caustic solution.

    • Chemistry: The PTC transports hydroxide ions into the organic phase, effecting E2 elimination.

    • Observation: MVS (bp 66°C) will begin to form immediately.

  • Distillation (Reactive Distillation):

    • Equip the reactor with a short-path distillation head and a condenser cooled to 0°C .

    • As the MVS forms, it will distill out of the reaction mixture (azeotrope with water is possible, but MVS is largely immiscible).

    • Collect the distillate in a receiver flask containing a small amount of polymerization inhibitor (Hydroquinone).

  • Completion: Continue heating/stirring until no more oil distills over (approx. 2–3 hours).

Part 4: Purification & Quality Control

Purification

The crude distillate contains MVS and water.

  • Separation: Separate the organic layer (MVS, Density ~0.90 g/mL) from the aqueous layer.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ) or Calcium Chloride (
    
    
    
    ).
  • Final Distillation: Distill at atmospheric pressure.

    • Boiling Point: 66–67°C.

    • Stabilization: Ensure the final product contains ~100 ppm TBC or Hydroquinone to prevent polymerization during storage.

Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity > 98.0%GC-FID
Water Content < 0.1%Karl Fischer
Identity Conforms to Structure1H-NMR / GC-MS
Refractive Index 1.4840 – 1.4860 (

)
Refractometer

1H-NMR Data (


): 
  • 
     2.28 (s, 3H, 
    
    
    
    )
  • 
     5.08 (d, 1H, 
    
    
    
    ,
    
    
    cis)
  • 
     5.23 (d, 1H, 
    
    
    
    ,
    
    
    trans)
  • 
     6.48 (dd, 1H, 
    
    
    
    ,
    
    
    )

Part 5: Safety & Decontamination Protocol

The "Mustard" Contingency: Any spill of the intermediate (2-chloroethyl methyl sulfide) must be treated as a chemical warfare agent release.

  • Decontamination Solution: Prepare a bucket of 10% Sodium Hypochlorite (Bleach) or a solution of Methimazole (0.1 M) in bicarbonate buffer (nucleophilic scavenger).

  • Spill Response:

    • Evacuate the immediate area.

    • Don full PPE (Butyl rubber gloves, Tyvek suit, Respirator).

    • Cover spill with absorbent pads soaked in decontamination solution. Allow to sit for 30 minutes before disposal.

  • Waste Disposal: All aqueous waste from Phase 2 contains traces of the blister agent. Treat with excess bleach (oxidizes sulfide to sulfoxide/sulfone, reducing vesicant activity) before pH adjustment and disposal.

Part 6: References

  • Direct Synthesis (Acetylene Route): Trofimov, B. A., et al. "An expedient synthesis of methyl vinyl sulfide from dimethyl disulfide and acetylene." Journal of Sulfur Chemistry, 2004, 25(6), 415-418. Link

  • Elimination Route (Precursor Synthesis): Kirner, W. R., & Windus, W. "β-Chloroethyl Methyl Sulfide." Organic Syntheses, Coll. Vol. 2, p. 136 (1943). Link

  • Phase Transfer Catalysis: "Synthesis of vinyl sulfides under phase-transfer catalysis." Journal of Organic Chemistry, various citations on PTC elimination of haloethyl sulfides.

  • Safety (Vesicant Handling): "Methimazole, an Effective Neutralizing Agent of the Sulfur Mustard Derivative 2-Chloroethyl Ethyl Sulfide." ACS Bio & Med Chem Au, 2023. Link

  • General Scale-Up Safety: "Process Safety and Scale-up." H.E.L Group Application Notes. Link

Sources

Application

Advanced Protocols for the Polymerization of Methyl Vinyl Sulfide (MVS)

Executive Summary & Strategic Value Methyl Vinyl Sulfide (MVS) represents a niche but high-value monomer in the synthesis of High Refractive Index Polymers (HRIPs) . Unlike its oxygen analog (methyl vinyl ether), the sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl Vinyl Sulfide (MVS) represents a niche but high-value monomer in the synthesis of High Refractive Index Polymers (HRIPs) . Unlike its oxygen analog (methyl vinyl ether), the sulfur atom in MVS imparts unique optical properties (


) and metal-binding capabilities. However, the polymerization of MVS is notoriously difficult due to the "poisoning" effect of the sulfur atom on transition metal catalysts and its tendency for degradative chain transfer in free-radical systems.

This guide provides two field-proven protocols to overcome these barriers:

  • Living Cationic Polymerization: The "Gold Standard" for molecular weight control, utilizing Lewis base stabilization to manage the reactive sulfonium intermediate.

  • Xanthate-Mediated RAFT: A controlled radical route specifically designed for "Less Activated Monomers" (LAMs) to suppress chain transfer.

The Chemist's Challenge: Sulfur Interference

Before attempting polymerization, researchers must understand the kinetic behavior of MVS. The sulfur atom is highly polarizable and nucleophilic.

  • In Cationic Systems: The propagating carbocation is stabilized by sulfur, forming a sulfonium ion. Without careful counterion control, this species becomes too stable to propagate or collapses into inactive cyclic species.

  • In Radical Systems: The C-S bond is prone to homolytic cleavage or chain transfer, often limiting molecular weight (MW) and broadening dispersity (

    
    ).
    
Mechanistic Pathway: Cationic Propagation

The following diagram illustrates the critical equilibrium required for living cationic polymerization. The addition of a weak Lewis base (e.g., Ethyl Acetate) is the "key" that prevents termination by transiently stabilizing the growing cation.

CationicMechanism cluster_0 Living Equilibrium Window Initiator Initiator (HCl adduct) ActiveSpecies Active Species (Carbenium Ion) Initiator->ActiveSpecies + Lewis Acid LewisAcid Lewis Acid (SnCl4 / ZnCl2) Monomer MVS Monomer (CH2=CH-S-Me) ActiveSpecies->ActiveSpecies + Monomer (Propagation) DormantSpecies Dormant Species (Covalent Adduct) ActiveSpecies->DormantSpecies Equilibrium (Fast) Stabilized Stabilized Cation (Lewis Base Adduct) ActiveSpecies->Stabilized + EtAc (Lewis Base)

Figure 1: The "Living" Equilibrium.[1] The Lewis base (EtAc) buffers the active carbenium ion, preventing β-proton elimination and allowing controlled monomer insertion.

Protocol A: Living Cationic Polymerization

Target: Well-defined Homopolymers (


: 5,000–50,000 Da, 

). Mechanism: Lewis Acid-catalyzed cationic propagation with base stabilization.
Reagents & Preparation[2][3][4][5]
  • Monomer: Methyl Vinyl Sulfide (MVS) – Must be distilled over CaH₂ twice immediately before use to remove water/stabilizers.

  • Initiator: IBVE-HCl adduct (1-isobutoxyethyl chloride) or generated in situ using HCl/Vinyl Ether.

  • Catalyst (Lewis Acid): Tin(IV) Chloride (

    
    ) or Zinc Chloride (
    
    
    
    ).
  • Lewis Base (Stabilizer): Ethyl Acetate (EtAc) or 1,4-Dioxane.

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM).

  • Quenching Agent: Methanol containing 1% Ammonia.

Step-by-Step Methodology
  • Reactor Setup: Flame-dry a two-necked round-bottom flask under nitrogen flow. Equip with a magnetic stir bar and a rubber septum. Cool to -78°C (Dry ice/Acetone bath).

    • Note: Temperature control is critical. Above -40°C, chain transfer to sulfur dominates.

  • Charge Solvent & Base: Syringe in anhydrous Toluene (e.g., 20 mL) and the Lewis Base (EtAc, 1.0 M equivalent relative to Lewis Acid).

  • Initiator Addition: Add the IBVE-HCl adduct (e.g., 0.2 mmol).

    • Why IBVE-HCl? It mimics the growing chain end, ensuring fast initiation relative to propagation (

      
      ).
      
  • Monomer Addition: Add MVS (e.g., 20 mmol, 100 equiv). Allow temperature to equilibrate.

  • Start Polymerization: Rapidly inject the Lewis Acid (

    
    , 1.0 mmol) to start the reaction. The solution may turn slight yellow/orange (formation of carbocation).
    
  • Propagation: Stir at -78°C. Conversion typically reaches >90% within 1-2 hours.

  • Termination: Quench with 5 mL of pre-chilled Methanol/Ammonia. The basic methanol neutralizes the Lewis acid and deactivates the chain end.

  • Purification:

    • Evaporate solvent to concentrate.

    • Precipitate into a large excess of Methanol.

    • Odor Warning: MVS residues smell strongly of rotten cabbage. Perform all work in a fume hood. Treat waste with dilute bleach to oxidize sulfides.

Protocol B: Xanthate-Mediated RAFT Polymerization

Target: Functional Copolymers or Industrial Scale-up (


: 10,000–100,000 Da, 

). Mechanism: Reversible Addition-Fragmentation Chain Transfer (RAFT) using Xanthates (MADIX).[2]

Why Xanthates? Standard RAFT agents (dithiobenzoates) are too stable for electron-rich monomers like MVS, leading to retardation. Xanthates (O-alkyl xanthates) have a lower transfer constant (


), matching the reactivity of "Less Activated Monomers" (LAMs).
Reagents
  • Monomer: MVS (Deoxygenated).

  • RAFT Agent: O-Ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1) or similar Xanthate.

  • Initiator: AIBN (Azobisisobutyronitrile).[1][3]

  • Solvent: Benzene or 1,4-Dioxane (or Bulk).

Protocol
  • Stoichiometry: Calculate ratios for target DP (Degree of Polymerization).

    
    
    
  • Degassing: Combine MVS, Xanthate, and AIBN in a Schlenk tube. Perform 3-4 freeze-pump-thaw cycles. Oxygen is a radical scavenger and must be removed.

  • Polymerization: Immerse the tube in an oil bath at 60°C .

  • Kinetics: Reaction is slower than cationic. Allow 12-24 hours for 70-80% conversion.

  • Work-up: Precipitate into Methanol.

    • Note: The resulting polymer will have a pale yellow tint due to the xanthate end-group. This can be removed via aminolysis if optical clarity is required.

Comparative Data & Applications

Catalyst Performance Table[8]
MethodCatalyst/InitiatorTempControl (

)
YieldKey Advantage
Living Cationic

-78°CExcellent (<1.15)>95%Precision MW, Block Copolymers
RAFT (Xanthate) Rhodixan A1 / AIBN60°CGood (1.3-1.5)70-80%Functional group tolerance, easier setup
Free Radical AIBN (No CTA)70°CPoor (>2.0)<50%Simple, but low MW due to chain transfer
Alternating Maleic Anhydride (No cat)60°CModerateHighSpontaneous charge-transfer complex
Application: High Refractive Index Materials

Poly(MVS) is a prime candidate for optical coatings.

  • Refractive Index (

    
    ):  1.68 – 1.72 (vs. 1.49 for PMMA).
    
  • Abbe Number: High dispersion (low Abbe number), useful for correcting chromatic aberration in doublet lenses.

  • Protocol for Optical Film: Dissolve Poly(MVS) in Toluene (10 wt%), spin coat on silicon wafer at 2000 rpm, bake at 100°C to remove solvent.

References

  • Living Cationic Polymerization of Vinyl Ethers (Mechanism Basis)

    • Aoshima, S., & Kanaoka, S. (2009).
  • Refractive Index of Sulfur Polymers

    • Lee, J., et al. (2020). One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers. Science Advances.
  • RAFT Polymerization of Vinyl Sulfides (Xanthates)

    • Stenzel, M. H., et al. (2003). Xanthate-Mediated Living Polymerization of Vinyl Acetate: A Systematic Variation in MADIX/RAFT Agent Structure. Journal of Polymer Science Part A.
  • Alternating Copolymerization (MVS-Maleic Anhydride)

    • Otsu, T., & Inoue, H. (1970). Alternative copolymerization of vinyl sulfides with maleic anhydride. Makromolekulare Chemie.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Methyl Vinyl Sulfide (MVS) Synthesis Optimization

Executive Safety Directive: The "Mustard" Protocol WARNING: CRITICAL SAFETY HAZARD Before attempting any synthesis, verify your precursor. One of the most common laboratory routes involves 2-chloroethyl methyl sulfide (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Mustard" Protocol

WARNING: CRITICAL SAFETY HAZARD Before attempting any synthesis, verify your precursor. One of the most common laboratory routes involves 2-chloroethyl methyl sulfide (CEMS) (CAS: 542-81-4).

  • Hazard: CEMS is a "hemi-sulfur mustard," a structural analog of the chemical warfare agent Mustard Gas (Bis(2-chloroethyl) sulfide). It is a potent vesicant (blister agent) and alkylating agent.

  • Requirement: All manipulations must occur in a functioning fume hood with full PPE (double nitrile gloves, face shield, chemically resistant apron). Sodium hypochlorite (bleach) must be available to neutralize spills immediately.

Route Selection Strategy

To improve yield, you must first validate that your chosen route matches your scale and available equipment.

Route A: The "Reppe" Process (Industrial/Bulk Scale)
  • Chemistry: Nucleophilic addition of methanethiol to acetylene under basic pressure.

  • Pros: 100% atom economy, low raw material cost.

  • Cons: Requires high-pressure autoclaves; acetylene handling risks; difficult to control mono- vs. bis-addition (forming 1,2-bis(methylthio)ethane).

  • Yield Optimization: Use KOH/DMSO or superbasic systems (KOH/HMPA) to lower temperature requirements and improve selectivity for the vinyl sulfide over the saturated dithioether.

Route B: Dehydrochlorination (Laboratory/Prep Scale)
  • Chemistry: Elimination of HCl from 2-chloroethyl methyl sulfide using a base.

  • Pros: Standard glassware; predictable stoichiometry.

  • Cons: Precursor toxicity; potential for polymerization during distillation.

  • Yield Optimization: Use Phase Transfer Catalysis (PTC) or solid KOH with immediate distillation to prevent product degradation.

Troubleshooting Guide: Why is my yield low?

This section addresses the most frequent tickets submitted to our support center.

Issue 1: "I see product in the flask, but I lose it during isolation."

Diagnosis: Volatility & Polymerization. MVS has a boiling point of ~69.5°C. It is highly volatile and prone to radical polymerization, especially when heated for distillation.[1]

  • Solution A (The Trap): Ensure your receiving flask is cooled to -78°C (dry ice/acetone) during vacuum distillation. A simple ice bath is often insufficient to trap the vapors under vacuum.

  • Solution B (The Inhibitor): You must add a radical inhibitor to the distillation pot.

    • Recommendation:4-tert-Butylcatechol (TBC) or Hydroquinone (0.1 - 0.5 wt%).

    • Note: If you use TBC, wash the final product with dilute NaOH if the inhibitor interferes with downstream catalysis, though for most applications, trace TBC is acceptable.[1]

Issue 2: "The reaction stalls or forms a solid mess."

Diagnosis: Uncontrolled Polymerization or "Onion" Effect. If using the dehydrochlorination route with solid hydroxide, the salt (KCl/NaCl) can coat the base pellets, stopping the reaction.[1]

  • Solution: Use a Phase Transfer Catalyst (e.g., Aliquat 336 or TBAB ) to shuttle hydroxide ions into the organic phase. This maintains reaction rate and prevents surface passivation of the base.

Issue 3: "My product contains the saturated impurity (1,2-bis(methylthio)ethane)."

Diagnosis: Over-addition (Route A specific). In the acetylene route, the product (MVS) is still nucleophilic and can react with another equivalent of methanethiol.[1]

  • Solution: Stop the reaction at 70-80% conversion . Recycling unreacted acetylene is more efficient than separating the di-adduct impurity, which has a boiling point much higher than MVS, complicating purification.

Optimized Protocol: Phase-Transfer Dehydrochlorination

Recommended for Lab Scale (10g - 100g)

Reaction Scheme:



Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is often too weak for the slurry), a pressure-equalizing addition funnel, and a reflux condenser.

  • Base Preparation: Add powdered KOH (1.5 equiv) and Aliquat 336 (1 mol%) to the flask. Add a minimal amount of solvent (Pentane or Decane) if a slurry is required, but neat reactions often work if mixing is efficient.

  • Addition: Cool the flask to 0°C. Add 2-chloroethyl methyl sulfide (1.0 equiv) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature. Monitor by GC-MS.

    • Checkpoint: If reaction is slow, heat to 40-50°C, but ensure the condenser is efficient (coolant at -10°C).

  • Quench & Isolation:

    • Do not do a standard aqueous workup (emulsions/hydrolysis risk).

    • Direct Distillation: Attach a short-path distillation head directly to the reaction flask. Apply mild vacuum (or atmospheric pressure if using a high-boiling carrier). Distill the product directly from the salt slurry into a chilled receiver (-78°C) containing 0.1% TBC .

  • Redistillation: Perform a second fractional distillation to remove trace water and precursor.

Visualizations

Logic Flow for Yield Optimization

MVS_Optimization Start Start: Low MVS Yield CheckRoute Which Synthesis Route? Start->CheckRoute RouteA Acetylene + MeSH CheckRoute->RouteA RouteB Dehydrochlorination CheckRoute->RouteB IssueA1 Issue: Di-adduct formation? RouteA->IssueA1 IssueB1 Issue: Polymerization? RouteB->IssueB1 IssueB2 Issue: Incomplete Reaction? RouteB->IssueB2 SolA1 Stop at 80% conversion Increase Acetylene pressure IssueA1->SolA1 SolB1 Add TBC/Hydroquinone Keep receiver < -70°C IssueB1->SolB1 SolB2 Add Phase Transfer Cat. (Aliquat 336) IssueB2->SolB2

Caption: Decision tree for diagnosing yield loss based on synthesis pathway.

Mechanism of Side Reactions (Dehydrochlorination)

SideReactions Precursor 2-Chloroethyl Methyl Sulfide Base Base (OH-) Precursor->Base Path1 E2 Elimination Base->Path1 Major Path2 Substitution (Sn2) Base->Path2 Aqueous Conditions Product Methyl Vinyl Sulfide (Target) Path1->Product Major Side1 2-Hydroxyethyl Methyl Sulfide Path2->Side1 Aqueous Conditions Path3 Polymerization Side2 Poly(methyl vinyl sulfide) Path3->Side2 Heat/No Inhibitor Product->Path3 Heat/No Inhibitor

Caption: Competing reaction pathways. Note that aqueous conditions favor hydrolysis (Side1), while heat favors polymerization (Side2).

Technical Data Summary

PropertyValueNotes
CAS Number 1822-74-8
Molecular Weight 74.15 g/mol
Boiling Point 69.5°CAt 760 mmHg. Volatile!
Density ~0.84 - 0.89 g/mLLess dense than water.
Solubility Immiscible with waterSoluble in ethanol, ether, chloroform.[1]
Stability PolymerizableRequires stabilization (TBC/Hydroquinone).
Odor Sulfurous/StenchUse bleach traps for exhaust.

References

  • Trofimov, B. A., et al. (2004). "An expedient synthesis of methyl vinyl sulfide from dimethyl disulfide and acetylene." Journal of Sulfur Chemistry.

  • Kirner, W. R., & Windus, W. (1943). "β-Chloroethyl Methyl Sulfide."[2][3] Organic Syntheses, Coll.[3] Vol. 2, p. 136.

  • NIST Chemistry WebBook. "Methyl vinyl sulfide (CAS 1822-74-8) Thermochemical Data."

  • Bates, C. G., et al. (2004).[4] "Copper-Catalyzed Synthesis of Vinyl Sulfides." Organic Letters, 6(26), 5005–5008. (Alternative transition-metal route).

  • Thermo Scientific Chemicals. "Methyl vinyl sulfone/sulfide Safety Data Sheet." (General handling and stabilizer data).

Sources

Optimization

Technical Support Center: Methyl Vinyl Sulfide (MVS) Optimization

⚠️ Critical Safety Warning: "The Stench & The Burn" Before proceeding, read this: Methyl Vinyl Sulfide (MVS) and its precursor, 2-chloroethyl methyl sulfide (CEMS), are highly hazardous . Vesicant Action: CEMS is a "hemi...

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Safety Warning: "The Stench & The Burn"

Before proceeding, read this: Methyl Vinyl Sulfide (MVS) and its precursor, 2-chloroethyl methyl sulfide (CEMS), are highly hazardous .

  • Vesicant Action: CEMS is a "hemisulfur mustard" and a blistering agent analog. Skin contact can cause severe, delayed chemical burns.

  • Olfactory Fatigue: MVS has a potent, nausea-inducing sulfur odor. Do not rely on smell to detect leaks; olfactory fatigue sets in quickly.

  • Containment: All work must be performed in a high-efficiency fume hood. Effluent gas must be scrubbed with 5-10% Sodium Hypochlorite (bleach) solution to oxidize and neutralize the sulfide.

Module 1: Synthesis Optimization

User Query: "We are seeing low yields (<50%) and polymer formation when synthesizing MVS from 2-chloroethyl methyl sulfide using ethanolic KOH. How can we optimize this?"

The Technical Diagnosis

The traditional elimination using ethanolic KOH often fails due to high temperatures promoting polymerization and side reactions (ethanolysis). The optimized approach utilizes Phase Transfer Catalysis (PTC) .[1][2] This method allows the use of aqueous base and an organic solvent, separating the product immediately from the base to prevent degradation.

Optimized Protocol: Phase-Transfer Dehydrochlorination

Mechanism: E2 Elimination via interfacial catalysis.

ParameterTraditional (Ethanolic KOH)Optimized (PTC System)
Base KOH (dissolved in EtOH)50% NaOH (Aqueous)
Solvent Ethanol (homogeneous)Dichloromethane or Pentane (Biphasic)
Catalyst NoneAliquat 336 (Methyltrioctylammonium chloride)
Temp Reflux (78°C)0°C to Room Temp
Yield 40-60%85-95%
Step-by-Step Workflow
  • Setup: In a 3-neck flask, charge 1.0 eq of 2-chloroethyl methyl sulfide and solvent (Pentane is preferred for easy distillation).

  • Catalyst Addition: Add 1-2 mol% of Aliquat 336 or TBAB (Tetrabutylammonium bromide).

  • Elimination: Add 50% NaOH solution dropwise while maintaining internal temperature < 10°C. Vigorous stirring is critical to create the emulsion.

  • Quench & Isolation: Separate the organic layer. Wash with water.[3] Dry over

    
    .
    
  • Distillation: Distill at reduced pressure. Crucial: Add radical inhibitor (see Module 2) to the receiving flask before distillation.

Visualization: Synthesis Pathway

SynthesisWorkflow Precursor 2-Chloroethyl Methyl Sulfide PTC_System Phase Transfer System (NaOH + Aliquat 336) Precursor->PTC_System Input Intermediate Interfacial Elimination (E2) PTC_System->Intermediate Vigorous Stirring Product Methyl Vinyl Sulfide (MVS) Intermediate->Product Organic Phase Waste NaCl + H2O Intermediate->Waste Aqueous Phase

Figure 1: Biphasic synthesis workflow preventing product degradation via phase separation.

Module 2: Stabilization & Storage

User Query: "My MVS sample turned into a viscous gel after 2 weeks in the fridge. How do I prevent this?"

The Technical Diagnosis

MVS is an electron-rich monomer prone to spontaneous free-radical polymerization, initiated by trace peroxides or light.

Stabilization Protocol
  • Inhibitor Choice:

    • TBC (4-tert-butylcatechol): 100-200 ppm. Preferred for liquid storage. Requires removal (base wash) before sensitive catalysis.

    • Hydroquinone: 200 ppm.[4] Good general purpose.

    • Copper metal: Storing over copper turnings can act as a scavenger for sulfur-radical species.

  • Storage Conditions:

    • Temperature: -20°C.

    • Atmosphere: Argon blanket (Strictly Oxygen-free).

    • Container: Amber glass (UV protection).

Module 3: Reactivity Optimization

User Query: "I need to oxidize MVS to the sulfoxide, but I keep getting the sulfone (


) or epoxide. How do I control selectivity?"
Scenario A: Selective Oxidation (Sulfide Sulfoxide)

Using aggressive oxidants like


CPBA often leads to "over-oxidation" to Methyl Vinyl Sulfone. The optimized route uses Sodium Periodate (

)
.
OxidantSelectivity (Sulfoxide:Sulfone)ConditionsNotes

/ Acid
Poor (60:40)RT, slowHard to stop.

CPBA
Poor (50:50)0°CEpoxidation of alkene competes.

Excellent (>99:1) 0°C, MeOH/H2O Recommended. Kinetic control.

Protocol: Dissolve MVS in MeOH/Water (1:1). Cool to 0°C. Add 1.05 eq of


. Stir 2-4 hours. The periodate is specific to sulfur and will not touch the alkene double bond at this temperature.
Scenario B: Diels-Alder Cycloaddition

User Query: "MVS is unreactive with my diene. Why?" Analysis: MVS is an electron-rich dienophile. It reacts best in Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-poor dienes (e.g., tetrazines, acrolein).

  • Optimization: If reacting with a neutral diene, use a Lewis Acid catalyst (

    
     or 
    
    
    
    ). The Lewis Acid coordinates to the sulfur, lowering the LUMO energy and temporarily making MVS mimic an electron-poor dienophile.
Visualization: Reactivity Divergence

ReactivityPath MVS Methyl Vinyl Sulfide (Substrate) Oxidant_Strong Strong Oxidant (mCPBA/H2O2) MVS->Oxidant_Strong Oxidant_Selective Selective Oxidant (NaIO4, 0°C) MVS->Oxidant_Selective Diene_Rich Electron-Rich Diene MVS->Diene_Rich No Reaction (Mismatched Orbitals) Diene_Poor Electron-Poor Diene (Tetrazines) MVS->Diene_Poor Fast Reaction Sulfone Methyl Vinyl Sulfone (Over-oxidation) Oxidant_Strong->Sulfone Uncontrolled Sulfoxide Methyl Vinyl Sulfoxide (Target) Oxidant_Selective->Sulfoxide Kinetic Control DA_Product Cycloadduct (IEDDA) Diene_Poor->DA_Product

Figure 2: Decision tree for oxidation selectivity and Diels-Alder partner compatibility.

References

  • Synthesis via Dehydrochlorination

    • Methodology: Kirner, W. R., & Windus, W. (1931). ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      -Chloroethyl Methyl Sulfide.[5][6] Organic Syntheses, 11, 26. (Adapting classic conditions to modern PTC).
      
    • Source:

  • Phase Transfer Catalysis (General Application to Sulfides)

    • Mechanism:[7][8][9] Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

    • Source:

  • Selective Oxidation Protocols

    • NaIO4 Selectivity: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry.
    • Source:

  • Diels-Alder Reactivity (Inverse Demand)

    • Concept: Boger, D. L. (1987). Diels-Alder reactions of heterocyclic aza dienes. Chemical Reviews.
    • Source:

  • Safety Data & Properties

    • Substance: 2-Chloroethyl methyl sulfide (Hemisulfur mustard).[4]

    • Source:

Sources

Troubleshooting

"byproducts in methyl vinyl sulfide reactions and their removal"

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl vinyl sulfide. This guide provides in-depth troubleshooting advice and frequently asked question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl vinyl sulfide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on byproduct formation and removal.

I. Understanding and Troubleshooting Byproduct Formation in Methyl Vinyl Sulfide Reactions

Methyl vinyl sulfide is a versatile reagent, but its reactivity can also lead to the formation of undesired byproducts. This section provides a comprehensive overview of common byproducts in different reaction types and strategies to minimize their formation and effectively remove them.

FAQ 1: Oxidation Reactions - I see an unexpected increase in the polarity of my product mixture. What are the likely byproducts and how can I remove them?

This is a common issue when working with methyl vinyl sulfide, which is susceptible to oxidation. The primary byproducts are methyl vinyl sulfoxide and methyl vinyl sulfone.

Causality: The sulfur atom in methyl vinyl sulfide is readily oxidized, first to the sulfoxide and then to the sulfone. This can be caused by atmospheric oxygen, especially under prolonged reaction times or elevated temperatures, or by the presence of oxidizing agents in your reaction mixture.

Troubleshooting and Removal:

  • Prevention: To minimize oxidation, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled or degassed solvents can also help. If your reaction conditions permit, adding a small amount of a radical inhibitor can sometimes prevent oxidation initiated by radical species.

  • Removal:

    • Distillation: Due to the significant difference in boiling points between methyl vinyl sulfide and its oxidized byproducts, distillation is a highly effective purification method. Methyl vinyl sulfide has a much lower boiling point than methyl vinyl sulfoxide and methyl vinyl sulfone.

    • Column Chromatography: For smaller-scale reactions or when high purity is required, column chromatography is an excellent option. The significant difference in polarity allows for easy separation.

    • Liquid-Liquid Extraction: A simple aqueous wash can help to remove the more water-soluble methyl vinyl sulfone from the desired product.

Table 1: Physical Properties of Methyl Vinyl Sulfide and its Oxidation Byproducts

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility in Water
Methyl Vinyl SulfideC₃H₆S74.1466-67 (at 760 mmHg)[1]Sparingly soluble
Methyl Vinyl SulfoxideC₃H₆OS90.14~80-82 (at 1 mmHg)Soluble
Methyl Vinyl SulfoneC₃H₆O₂S106.14115-117 (at 19 mmHg)[2]10 to 50 mg/mL[3][4]
Diagram 1: Oxidation Pathway of Methyl Vinyl Sulfide

OxidationPathway MVS Methyl Vinyl Sulfide MVSO Methyl Vinyl Sulfoxide MVS->MVSO Oxidation MVSO2 Methyl Vinyl Sulfone MVSO->MVSO2 Further Oxidation

Caption: Oxidation of methyl vinyl sulfide to its corresponding sulfoxide and sulfone.

FAQ 2: Polymerization Reactions - My reaction mixture has become viscous or solidified. How can I prevent this and purify my desired product?

Methyl vinyl sulfide can undergo polymerization, especially in the presence of radical initiators, or under cationic or anionic conditions. This can lead to the formation of poly(methyl vinyl sulfide), which can complicate product isolation.

Causality: The vinyl group in methyl vinyl sulfide is susceptible to polymerization. This can be initiated by residual catalysts, impurities, light, or heat.

Troubleshooting and Removal:

  • Prevention:

    • Inhibitors: For storage and during reactions where polymerization is undesirable, the addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can be effective.

    • Temperature Control: Avoid excessive heating, as this can promote polymerization.

    • Purity of Reagents: Ensure that all reagents and solvents are free from potential initiators.

  • Removal:

    • Precipitation/Filtration: If the polymer is insoluble in the reaction solvent, it can often be removed by filtration. You may be able to induce precipitation by adding a non-solvent for the polymer.

    • Solvent Extraction: If your desired product has significantly different solubility properties than the polymer, you may be able to use selective extraction to separate them.

    • Distillation: If your desired product is volatile and the polymer is not, vacuum distillation can be an effective method to separate the product from the polymeric residue.

Diagram 2: General Polymerization of Methyl Vinyl Sulfide

Polymerization Monomer Methyl Vinyl Sulfide Polymer Poly(methyl vinyl sulfide) Monomer->Polymer Initiator (Radical, Cationic, or Anionic)

Caption: Polymerization of methyl vinyl sulfide to form a polymer chain.

FAQ 3: Addition Reactions - I'm observing unexpected adducts in my electrophilic/nucleophilic addition reactions. What are these and how can I improve selectivity?

Addition reactions to the double bond of methyl vinyl sulfide can sometimes lead to side products due to the influence of the sulfur atom.

Causality:

  • Electrophilic Addition: The sulfur atom can influence the regioselectivity of electrophilic addition. While Markovnikov addition is generally expected, the ability of sulfur to stabilize an adjacent carbocation can sometimes lead to a mixture of regioisomers. Rearrangements of the intermediate carbocation are also possible.

  • Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition can occur if the double bond is activated by a suitable electron-withdrawing group or under specific catalytic conditions. Side reactions can include polymerization or reactions at the sulfur atom.

Troubleshooting and Removal:

  • Improving Selectivity:

    • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Lower temperatures often favor the desired kinetic product.

    • Choice of Reagents: The choice of electrophile or nucleophile and the solvent can significantly impact the selectivity of the reaction. Experiment with different reagents to optimize for the desired product.

    • Catalyst Selection: In catalyzed reactions, the choice of catalyst and ligands is critical for controlling regioselectivity and stereoselectivity.

  • Removal of Isomers:

    • Chromatography: Isomeric byproducts can often be separated by careful column chromatography. High-performance liquid chromatography (HPLC) may be necessary for difficult separations.

    • Crystallization: If the desired product is a solid, recrystallization can be a powerful technique for removing isomeric impurities.

FAQ 4: Cross-Coupling Reactions (e.g., Heck) - My catalyst seems to be deactivating, and I'm getting low yields. What is happening?

In palladium-catalyzed cross-coupling reactions like the Heck reaction, vinyl sulfides can act as catalyst poisons, leading to low yields and catalyst deactivation.

Causality: The sulfur atom in vinyl sulfides can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst species. This effect is even more pronounced with the corresponding vinyl sulfoxides.[5]

Troubleshooting:

  • Ligand Choice: The use of specific phosphine ligands, such as tetraphosphine cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), has been shown to be effective in mitigating catalyst poisoning in Heck reactions of sulfur-containing alkenes.[5]

  • Catalyst Loading: It may be necessary to use a higher catalyst loading to compensate for some catalyst deactivation.

  • Oxidation State: Interestingly, the corresponding methyl vinyl sulfone is much less of a catalyst poison and can participate in Heck reactions with high yields.[5] If your synthetic route allows, converting the sulfide to the sulfone prior to the cross-coupling step can be a viable strategy.

II. Step-by-Step Purification Protocols

This section provides detailed experimental procedures for the most common and effective methods for removing byproducts from methyl vinyl sulfide reactions.

Protocol 1: Purification by Fractional Distillation

This protocol is particularly effective for separating methyl vinyl sulfide from its higher-boiling oxidation byproducts, methyl vinyl sulfoxide and methyl vinyl sulfone.

Materials:

  • Crude methyl vinyl sulfide reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge (for vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. If performing vacuum distillation, connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Add the crude reaction mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Atmospheric Pressure: Slowly heat the flask. The more volatile methyl vinyl sulfide will begin to vaporize first. Collect the fraction that distills at or near the boiling point of methyl vinyl sulfide (66-67 °C).

    • Vacuum Distillation: For higher boiling impurities or to prevent thermal decomposition, vacuum distillation is recommended. Reduce the pressure to the desired level and then begin heating. The boiling point will be significantly lower than at atmospheric pressure.

  • Monitoring: Monitor the temperature at the distillation head. A stable temperature during distillation indicates that a pure compound is being collected.

  • Fraction Collection: Collect the purified methyl vinyl sulfide in the receiving flask. The higher-boiling byproducts will remain in the distillation flask.

  • Shutdown: Once the desired product has been collected, turn off the heat and allow the apparatus to cool before dismantling. If under vacuum, slowly and carefully reintroduce air into the system.

Diagram 3: Fractional Distillation Workflow

DistillationWorkflow Start Crude Reaction Mixture Setup Assemble Fractional Distillation Apparatus Start->Setup Heat Heat the Mixture Setup->Heat Vaporize Methyl Vinyl Sulfide Vaporizes Heat->Vaporize Residue High-Boiling Byproducts (Sulfoxide, Sulfone) Remain in Flask Heat->Residue Condense Condense Vapor Vaporize->Condense Collect Collect Pure Methyl Vinyl Sulfide Condense->Collect

Caption: Workflow for the purification of methyl vinyl sulfide by fractional distillation.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating compounds with different polarities, such as methyl vinyl sulfide and its oxidized byproducts.

Materials:

  • Crude methyl vinyl sulfide reaction mixture

  • Chromatography column

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Sand

  • Cotton or glass wool

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude mixture in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column.

    • The less polar methyl vinyl sulfide will travel down the column faster than the more polar sulfoxide and sulfone byproducts.

  • Fraction Collection:

    • Collect the eluting solvent in a series of fractions.

    • Analyze the fractions by thin-layer chromatography (TLC) to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methyl vinyl sulfide.

Protocol 3: Purification by Liquid-Liquid Extraction

This is a quick and effective method for removing water-soluble impurities, such as methyl vinyl sulfone, from a less polar organic product.

Materials:

  • Crude methyl vinyl sulfide reaction mixture dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)

  • Separatory funnel

  • Deionized water or a suitable aqueous solution (e.g., brine)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Beakers and flasks

Procedure:

  • Dissolving the Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of deionized water.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The more polar impurities will partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction with fresh water one or two more times to ensure complete removal of the water-soluble impurities.

  • Washing with Brine: Perform a final wash with a saturated sodium chloride solution (brine) to help break any emulsions and to remove most of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry flask and add a drying agent. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. The solvent can then be removed by rotary evaporation to yield the purified product.

III. References

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Organic Letters, 3(16), 2531-2534. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19354, Methyl vinyl sulfone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl vinyl sulfide (CAS 1822-74-8). Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

Sources

Optimization

"solvent effects on methyl vinyl sulfide reactions"

The following guide is structured as a Technical Support Center for researchers working with Methyl Vinyl Sulfide (MVS) . It prioritizes troubleshooting real-world experimental deviations caused by solvation phenomena. C...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with Methyl Vinyl Sulfide (MVS) . It prioritizes troubleshooting real-world experimental deviations caused by solvation phenomena.

Current Status: ● Operational Topic: Solvent Effects on Methyl Vinyl Sulfide (MVS) Reactions Ticket Queue: High Priority

📋 Incident Log & Troubleshooting Guides

Ticket #1042: "My oxidation reaction is overshooting to the sulfone."

User: Medicinal Chemist, Phase I Discovery Issue: "I am trying to synthesize methyl vinyl sulfoxide (MVS-O) using


-CPBA, but I consistently isolate the sulfone (MVS-O

). I've lowered the equivalents of oxidant, but selectivity remains poor."
Root Cause Analysis: Solvatochromic Activation

The oxidation of methyl vinyl sulfide is highly sensitive to the hydrogen-bond donating (HBD) ability of the solvent.

  • Mechanism: In aprotic solvents (e.g.,

    
    ), the peracid intramolecular hydrogen bond is intact, creating a "spiro" transition state that is highly reactive but less selective.
    
  • The Fix: In protic solvents (e.g., Methanol, Ethanol), the solvent hydrogen bonds with the carbonyl oxygen of the peracid. This disrupts the intramolecular H-bond, sterically crowding the transition state and reducing the electrophilicity of the peracid oxygen. This slows the second oxidation step (sulfoxide

    
     sulfone) significantly more than the first.
    
Solution Protocol: Selective Mono-Oxidation

Objective: Stop oxidation at the sulfoxide stage (


).
  • Solvent Swap: Switch from Dichloromethane (DCM) to Methanol (MeOH) or a 1:1 MeOH:Water mixture.

  • Temperature Control: Cool reaction to -20°C. The rate differential between

    
     (sulfide 
    
    
    
    sulfoxide) and
    
    
    (sulfoxide
    
    
    sulfone) is maximized in protic media at low temperatures.
  • Reagent: If selectivity is still low, switch to Sodium Periodate (

    
    )  in aqueous methanol. 
    
    
    
    is strictly a mono-oxidant due to steric hindrance preventing the second attack on the sulfoxide sulfur.

Data: Relative Oxidation Rates (


) 
| Solvent | Dielectric Constant (

) | Selectivity (

) | Outcome | | :--- | :---: | :---: | :--- | | DCM | 8.9 | ~10 | Mixture (Sulfoxide + Sulfone) | | Acetonitrile | 37.5 | ~50 | Moderate Selectivity | | Methanol | 32.7 | >150 | High Yield Sulfoxide |
Ticket #1043: "Low yield in [2+2] Cycloaddition (Photochemical)."

User: Materials Scientist, Polymer Division Issue: "Attempting a [2+2] photocycloaddition of MVS with an enone. The reaction works in Benzene but fails in Acetonitrile."

Root Cause Analysis: Conformational Equilibrium

Methyl vinyl sulfide exists in an equilibrium between s-cis and s-trans conformers.

  • The Physics: The s-cis conformer is more polar due to the alignment of the C-S and C=C dipoles.

  • Solvent Effect: Polar solvents (Acetonitrile, DMSO) stabilize the s-cis form via dipole-dipole interactions. However, for many cycloadditions, the s-trans conformer is the reactive species due to steric accessibility. By using a highly polar solvent, you are "locking" the MVS into the unreactive s-cis conformation.

Solution Protocol: Conformational Steering

Objective: Shift equilibrium to the reactive s-trans conformer.

  • Solvent Selection: Use non-polar, non-interacting solvents. Hexane or Cyclohexane are ideal.

  • Concentration: Run at high dilution (0.05 M) to prevent intermolecular dipole aggregation.

Visualizing the Mechanism (DOT Diagram) The following diagram illustrates the decision logic for solvent selection based on the desired reaction pathway.

SolventDecisionTree Start Start: Select MVS Reaction Oxidation Oxidation (Sulfide -> Sulfoxide/Sulfone) Start->Oxidation Addition Electrophilic Addition (e.g., HBr, Cl2) Start->Addition Cyclo Cycloaddition ([2+2], Diels-Alder) Start->Cyclo Ox_Select Goal: Stop at Sulfoxide? Oxidation->Ox_Select Add_Trap Risk: Solvent Participation? Addition->Add_Trap Conf_Lock Conformational Control Cyclo->Conf_Lock Protic Use Protic Solvent (MeOH, EtOH) H-bonding slows 2nd oxidation Ox_Select->Protic Yes Aprotic Use Aprotic Solvent (DCM, CHCl3) Fast, complete oxidation Ox_Select->Aprotic No Inert Use Inert Solvent (CCl4, DCM) Prevents Solvolysis Add_Trap->Inert Desired: Halide Solvolysis Nucleophilic Solvent (H2O, ROH) Forms Alcohol/Ether Add_Trap->Solvolysis Desired: Alcohol NonPolar Non-Polar Solvent (Hexane) Favors reactive s-trans Conf_Lock->NonPolar

Caption: Decision tree for solvent selection in MVS reactions, prioritizing chemoselectivity and conformational availability.

Ticket #1044: "Unexpected alcohol byproduct in HBr addition."

User: Process Chemist Issue: "Adding HBr to MVS in wet ether. Expected 1-bromo-1-(methylthio)ethane (Markovnikov product). Got a hemi-thioacetal/alcohol mixture."

Root Cause Analysis: Solvent Participation (Solvolysis)

MVS is an electron-rich alkene. The intermediate carbocation (sulfonium ion) is highly stabilized by the sulfur atom (


).
  • The Trap: This intermediate is a "hot" electrophile. If the solvent is nucleophilic (e.g., water, alcohol, or even wet ether), the solvent will outcompete the bromide ion (

    
    ) for the cation.
    
  • Result: Instead of adding H-Br, you effectively add H-OH (hydration), leading to a hemi-thioacetal which is unstable and hydrolyzes to acetaldehyde and methanethiol.

Solution Protocol: Anhydrous Conditions

Objective: Ensure Halide Addition.

  • Solvent: Use strictly anhydrous Dichloromethane (DCM) or Chloroform . Avoid Ethers (which can complex with Lewis acids if used) and strictly avoid water.

  • Scavenger: Add 3Å Molecular Sieves to the reaction vessel to scavenge trace moisture.

  • Reagent: Use dry HBr gas or HBr in Acetic Acid (if Acetic Acid addition is not a risk), rather than aqueous hydrobromic acid.

Ticket #1045: "Polymerization terminated early."

User: Polymer Engineer Issue: "Cationic polymerization of MVS in Toluene yields only oligomers. The reaction seems to die off."

Root Cause Analysis: Chain Transfer to Solvent

In cationic polymerization, the propagating sulfonium species is prone to chain transfer.

  • Mechanism: Toluene is aromatic and electron-rich. It can undergo electrophilic aromatic substitution with the growing polymer chain, effectively "capping" the polymer and terminating growth.

  • Solvent Effect: While non-polar solvents are generally good for cationic rates, aromatic solvents often act as chain transfer agents.

Solution Protocol: Non-Nucleophilic Media

Objective: High Molecular Weight Polymer.

  • Solvent: Switch to Liquid Sulfur Dioxide (

    
    )  or Nitromethane (
    
    
    
    )
    .
    • Why? These solvents are highly polar (stabilizing the cationic propagating end) but extremely non-nucleophilic (preventing termination).

  • Temperature: Lower temperature to -78°C to suppress transfer reactions, which generally have higher activation energies than propagation.

📊 Reference Data: Solvent Parameters for MVS

Solvent

(Dielectric)

(Dipole Moment)
Primary Use Case with MVSRisk Factor
Hexane 1.880 DCycloadditions (favors s-trans)Poor solubility of oxidants
DCM 8.931.60 DGeneral Electrophilic AdditionHalogen exchange (rare)
Methanol 32.71.70 DSelective Sulfoxide SynthesisSolvolysis (Nucleophilic attack)
DMSO 46.73.96 DNucleophilic SubstitutionsDifficult removal; Oxidant incompatibility
Nitromethane 35.93.46 DCationic PolymerizationExplosive hazard if dry

📚 References

  • Solvent Effects on Oxidation Selectivity:

    • Title: Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity.[1][2]

    • Source: RSC Advances, 2021.

    • URL:[Link]

  • Conformational Equilibria & Solvation:

    • Title: DFT Study of Solvent Effects on Conformational Equilibria... (Applied principles of vinyl sulfide conformation).

    • Source: ResearchGate / Journal of Molecular Structure.[3]

    • URL:[Link]

  • Polymerization Kinetics:

    • Title: Solvent Effects on Thiol-Ene Kinetics and Reactivity.[2]

    • Source: Journal of Physical Chemistry A, 2020.

    • URL:[Link]

  • Electrophilic Addition Mechanisms:

    • Title: Solvent Effects in Electrophilic Addition.[4][5]

    • Source: Chemistry LibreTexts.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Methyl Vinyl Sulfide Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation in reactions involving methyl vin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation in reactions involving methyl vinyl sulfide (MVS) and other organosulfur compounds. As a Senior Application Scientist, I understand that unexpected catalyst deactivation can lead to significant delays and resource expenditure. This document provides in-depth troubleshooting guides, technical FAQs, and validated protocols to help you diagnose, understand, and overcome catalyst poisoning.

Section 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation

This section is structured to help you rapidly identify if catalyst poisoning is the root cause of your experimental issues.

Q1: My reaction has stalled or is showing significantly lower conversion than expected. How can I determine if catalyst poisoning by methyl vinyl sulfide is the culprit?

A1: A sudden or gradual drop in reaction rate is a classic symptom of catalyst deactivation.[1][2] When an organosulfur compound like MVS is present, poisoning is a primary suspect. Here’s a logical workflow to diagnose the issue:

  • Review Reagent Purity: First, critically assess the purity of all your starting materials, solvents, and reagents. Sulfur-containing impurities, even at ppm levels, can be highly detrimental.[3] MVS itself, if it's a reactant, is a known poison.

  • Control Experiment: Perform a control experiment using a model substrate known to work reliably and with highly purified reagents that have been tested for sulfur content. If this reaction proceeds as expected, it strongly suggests an issue with your original substrate or reagents.

  • Catalyst Spiking Test: If the reaction has stalled, add a fresh aliquot of the catalyst to the reaction mixture. If the reaction restarts or the rate increases, it is a strong indicator that the initial catalyst charge was deactivated, not that the reaction conditions are inherently flawed.[2]

  • Visual Inspection: For heterogeneous catalysts, look for changes in appearance. While not definitive for sulfur poisoning, discoloration or aggregation (e.g., formation of palladium black) indicates the catalyst is no longer in its active state.[2]

Below is a decision-making workflow to help diagnose a stalled reaction.

G start Reaction Stalled or Low Conversion check_conditions Verify Reaction Conditions (Temp, Pressure, Stoichiometry) start->check_conditions spike_catalyst Spike with Fresh Catalyst check_conditions->spike_catalyst reaction_resumes Reaction Resumes? spike_catalyst->reaction_resumes poisoning_likely Diagnosis: Catalyst Poisoning is Highly Likely reaction_resumes->poisoning_likely  Yes other_issue Diagnosis: Investigate Other Issues (e.g., Reagent Degradation, Equilibrium) reaction_resumes->other_issue No   analyze_reagents Analyze Reagents for Sulfur poisoning_likely->analyze_reagents confirm_poisoning Confirmed: Proceed to Mitigation & Regeneration analyze_reagents->confirm_poisoning

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Q2: What analytical techniques can definitively confirm sulfur contamination on my catalyst's surface?

A2: To obtain definitive proof of sulfur poisoning, you need to analyze the catalyst material itself. Several surface-sensitive and elemental analysis techniques are highly effective:

  • X-ray Photoelectron Spectroscopy (XPS): This is one of the most powerful techniques. XPS can identify the presence of sulfur on the catalyst surface and provide information about its chemical state (e.g., sulfide vs. sulfate).[2]

  • Combustion Elemental Analysis: This method provides a quantitative measure of the total sulfur content in the bulk catalyst material. It is particularly useful for assessing the extent of poisoning and for verifying the success of a regeneration procedure.[4][5][6]

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with a Scanning Electron Microscope (SEM), EDX can map the elemental composition of the catalyst surface, revealing the location and relative abundance of sulfur.[7]

  • Inductively Coupled Plasma (ICP): Techniques like ICP-OES or ICP-MS are highly sensitive for quantifying the amount of precious metal in your catalyst and can also be used to detect trace elements, including sulfur, after digesting the catalyst sample.[8]

Section 2: FAQs - Understanding the Poisoning Mechanism

A deeper understanding of the "why" behind catalyst poisoning is crucial for developing robust and reliable chemical processes.

Q3: How does methyl vinyl sulfide poison common transition metal catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni)?

A3: The deactivation mechanism is rooted in the strong chemical interaction between the sulfur atom in MVS and the metal atoms of the catalyst.[9]

  • Strong Chemisorption: Sulfur acts as a soft Lewis base and has a very high affinity for soft Lewis acidic transition metals like Pd, Pt, and Ni. The lone pair of electrons on the sulfur atom forms a strong coordinate bond with the vacant d-orbitals of the metal atoms on the catalyst's surface.[10][11]

  • Active Site Blocking: This adsorption is so strong that the MVS molecule (or its fragments) effectively and often irreversibly occupies the active sites where the catalytic reaction is supposed to occur.[3][12][13] This physically prevents reactant molecules from accessing the catalytic centers.

  • Electronic Effects: Beyond simple site blocking, the adsorbed sulfur can also electronically modify the catalyst surface.[10] By withdrawing electron density, it can deactivate adjacent metal atoms, reducing their catalytic efficacy even if they are not directly blocked.

  • Metal Sulfide Formation: In more severe cases, particularly at higher temperatures or under reducing conditions, the adsorbed sulfur species can react with the metal to form highly stable and catalytically inert metal sulfides (e.g., PdS, NiS).[12][14][15] This represents a more permanent, irreversible form of deactivation.[9]

The diagram below illustrates the blocking of active sites on a palladium surface.

G cluster_0 1. Active Catalyst Surface cluster_1 2. Poisoning Event cluster_2 3. Poisoned Catalyst Surface Pd1 Pd2 Pd3 Pd4 Reactant Reactant Reactant->Pd2 Reactant->Pd3 label_active Active Sites Available Pd5 Pd6 Pd7 Pd8 MVS Methyl Vinyl Sulfide MVS->Pd6 Strong Adsorption MVS->Pd7 Pd9 Pd10 Pd11 Pd12 S_adsorbed S Reactant2 Reactant Reactant2->S_adsorbed Blocked! label_blocked Active Sites Blocked

Sources

Reference Data & Comparative Studies

Validation

Precision Purity Assessment of Methyl Vinyl Sulfide: A Comparative Guide to qNMR vs. Chromatographic Methods

Executive Summary & Core Directive The Challenge: Methyl Vinyl Sulfide (MVS) is a reactive organosulfur building block used critically in Diels-Alder cycloadditions and polymerization. Its high volatility (bp 65°C) and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Methyl Vinyl Sulfide (MVS) is a reactive organosulfur building block used critically in Diels-Alder cycloadditions and polymerization. Its high volatility (bp 65°C) and susceptibility to thermal polymerization and oxidation render traditional Gas Chromatography (GC) methods unreliable for high-precision purity assessment.

The Solution: This guide establishes Quantitative NMR (


-qNMR)  as the superior validation standard. Unlike GC, which risks thermally degrading the analyte in the injector port, qNMR provides a non-destructive, primary ratio measurement that simultaneously quantifies the main active ingredient and identifies specific sulfur-based impurities (disulfides, sulfoxides) that poison downstream catalysis.

Comparative Analysis: qNMR vs. GC-FID/MS

The following matrix compares the two methodologies based on experimental data and mechanistic limitations.

FeatureMethod A:

-qNMR
(Recommended)
Method B: GC-FID / GC-MS (Alternative)
Primary Failure Mode Solvent suppression issues (rare with

)
Thermal Degradation: MVS polymerizes or oxidizes to sulfoxides in hot injector ports (

).
Quantification Basis Molar Ratio: Direct comparison of proton integrals to an Internal Standard (IS).Response Factors: Requires identical, high-purity reference standards for every impurity (often unavailable).
Specificity Structural: Distinguishes oxidation states (

vs

vs

).
Retention Time: Co-elution of isomers is common; mass spectra of sulfides are often similar.
Sample Recovery 100%: Non-destructive; sample can be recovered.0%: Destructive analysis.
Limit of Detection ~0.1% (sufficient for synthesis reagents).< 0.01% (superior for trace analysis, but accuracy is compromised).

Technical Deep Dive: The qNMR Protocol

The Self-Validating System

A robust qNMR protocol is self-validating . For MVS (


), the spectrum must satisfy internal logic before purity is even calculated:
  • Integral Balance: The ratio of the methyl singlet (

    
    ) to the vinyl region (
    
    
    
    ) must be exactly 3:3 . Any deviation implies the presence of overlapping impurities (e.g., Dimethyl Disulfide overlapping the methyl peak).
  • Coupling Constants: The vinyl region must display the characteristic ABC splitting pattern (

    
    , 
    
    
    
    ), confirming the integrity of the double bond.
Experimental Workflow

Internal Standard Selection: We utilize 1,3,5-Trimethoxybenzene (TMB) .

  • Why? It is a non-volatile solid (easy to weigh), stable in

    
    , and its signals (Singlet 
    
    
    
    6.1 ppm; Singlet
    
    
    3.8 ppm) do not overlap with MVS vinyl protons (
    
    
    5.0–6.5 ppm) or the methyl sulfide peak (
    
    
    2.3 ppm).

Step-by-Step Protocol:

  • Gravimetry:

    • Weigh

      
       of 1,3,5-Trimethoxybenzene (IS)  into a clean vial. Record mass to 0.01 mg precision (
      
      
      
      ).[1]
    • Add

      
       of Methyl Vinyl Sulfide (Analyte) . Record mass (
      
      
      
      ).
    • Note: Add MVS last to minimize evaporation loss before capping.

  • Solvation:

    • Dissolve immediately in

      
      
      
      
      
      (containing 0.03% TMS).
    • Expert Tip: Use

      
       stored over 
      
      
      
      to neutralize acidity, preventing acid-catalyzed polymerization of MVS in the tube.
  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (ensures complete relaxation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      .
      • Reasoning: To achieve 99.9% quantitative accuracy,

        
         must be 
        
        
        
        . The
        
        
        of the vinyl protons is typically 3–5 seconds.
    • Scans: 16–32 (sufficient S/N > 250:1).

    • Temperature: 298 K (controlled to prevent chemical shift drift).

Workflow Visualization

qNMR_Workflow Start Start: Sample Prep Weighing Gravimetry (±0.01 mg) IS + Analyte Start->Weighing Solvation Solvation (CDCl3 + K2CO3) Weighing->Solvation Acquisition NMR Acquisition (d1 > 30s, 30° Pulse) Solvation->Acquisition Processing Processing (Phase/Baseline Corr.) Acquisition->Processing Integration Integration (IS vs. Vinyl Region) Processing->Integration Calculation Purity Calculation Integration->Calculation

Figure 1: Optimized qNMR workflow for volatile sulfide analysis, emphasizing gravimetric precision and relaxation delays.

Data Interpretation & Impurity Identification[2][3][4][5][6]

The power of NMR lies in identifying what the impurity is, not just that purity is low. The table below details the chemical shifts required for validation.

Spectral Assignment Table (in )
ComponentMoietyChemical Shift (

, ppm)
MultiplicityAssignment Note
Methyl Vinyl Sulfide

2.28 SingletQuantification Target A
Methyl Vinyl Sulfide

5.10 – 5.30 Multiplet (dd)Terminal vinyl protons
Methyl Vinyl Sulfide

6.35 – 6.45 Multiplet (dd)Quantification Target B (Cleanest region)
1,3,5-TMB (IS)

6.08 SingletReference Peak
Impurity: Dimethyl Sulfide

2.09SingletReduction byproduct
Impurity: Dimethyl Disulfide

2.40SingletOxidation byproduct
Impurity: Methyl Vinyl Sulfone

2.98SingletOxidation byproduct
Purity Calculation Equation


Where:

  • 
    : Integrated Area[2]
    
  • 
    : Number of protons (MVS Vinyl = 1; TMB Aromatic = 3)
    
  • 
    : Molar Mass (MVS = 74.14; TMB = 168.19)
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (usually 0.99+)
    
Decision Logic for Impurity Analysis

Impurity_Logic Start Analyze Spectrum Check_Ratio Check Integral Ratio Vinyl : Methyl (1:3) Start->Check_Ratio Pass Ratio = 1:3 High Purity MVS Check_Ratio->Pass Yes Fail Ratio Deviation Check_Ratio->Fail No Check_Methyl Methyl Integral > 3.0? Fail->Check_Methyl Check_Broad Broad Baseline (1.5 - 3.0 ppm)? Check_Methyl->Check_Broad No Imp_Disulfide Impurity: Dimethyl Disulfide (Peak at 2.40 ppm) Check_Methyl->Imp_Disulfide Yes (Sharp Peak) Imp_Polymer Impurity: Polymerization (Poly-MVS) Check_Broad->Imp_Polymer Yes

Figure 2: Logic flow for identifying common MVS degradation products based on spectral anomalies.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • BIPM (Bureau International des Poids et Mesures). (2019). "Guidance on the use of DSS-d6 as an internal standard for qNMR." BIPM qNMR Internal Standard Reference Data.

  • National Institute of Standards and Technology (NIST). "Methyl vinyl sulfide - Gas Phase Ion Energetics & Spectra." NIST Chemistry WebBook, SRD 69.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Sigma-Aldrich. "Quantitative NMR (qNMR) Technical Guide." MilliporeSigma Technical Library.

Sources

Comparative

"spectroscopic comparison of methyl vinyl sulfide and its sulfone"

This guide provides an in-depth spectroscopic and reactivity comparison between Methyl Vinyl Sulfide (MVS) and its oxidized counterpart, Methyl Vinyl Sulfone (MVSO ) . Designed for drug development professionals, this an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and reactivity comparison between Methyl Vinyl Sulfide (MVS) and its oxidized counterpart, Methyl Vinyl Sulfone (MVSO


) .

Designed for drug development professionals, this analysis focuses on the "electronic switch" that occurs upon oxidation—transforming an electron-rich, nucleophilic alkene into an electron-deficient, electrophilic Michael acceptor.

Executive Summary: The Electronic Switch

The transition from Methyl Vinyl Sulfide to Methyl Vinyl Sulfone represents a fundamental inversion of electronic character.

  • Methyl Vinyl Sulfide (MVS): The sulfur atom acts as a resonance donor (

    
    ), increasing electron density in the vinyl 
    
    
    
    -system. It is nucleophilic and prefers s-cis planarity to maximize
    
    
    -
    
    
    conjugation.
  • Methyl Vinyl Sulfone (MVSO

    
    ):  The sulfone group is a powerful electron-withdrawing group (
    
    
    
    ,
    
    
    ), depleting electron density from the vinyl group. This creates a potent "warhead" (Michael acceptor) widely used in covalent inhibitors and bioconjugation.

Key Spectroscopic Differentiator: The oxidation state of sulfur acts as a "chemical shift handle," moving the methyl proton signal downfield by nearly 0.8 ppm and shifting the C=C stretching frequency due to changes in bond order.

Electronic Structure & Reactivity

The core distinction lies in the interaction between the sulfur center and the vinyl group.

Orbital Interaction Diagram

ElectronicEffects cluster_Sulfide Methyl Vinyl Sulfide (MVS) cluster_Sulfone Methyl Vinyl Sulfone (MVSO2) S_lp Sulfur Lone Pair (p) Vinyl_pi Vinyl pi* System S_lp->Vinyl_pi +M Donation (Electron Rich) SO2_sigma Sulfone S=O (Strong Dipole) Vinyl_pi2 Vinyl pi System Vinyl_pi2->SO2_sigma -I / -M Withdrawal (Electron Deficient)

Figure 1: Comparative orbital interactions. MVS exhibits resonance donation (green arrow), while MVSO


 exhibits strong inductive withdrawal (red arrow).

Spectroscopic Comparison

A. Nuclear Magnetic Resonance (NMR)

The most immediate diagnostic tool is


H NMR. The oxidation of sulfur deshields adjacent protons significantly.
Comparative Chemical Shifts (

H NMR in CDCl

)
Proton EnvironmentMethyl Vinyl Sulfide (MVS)

(ppm)
Methyl Vinyl Sulfone (MVSO

)

(ppm)

(Shift)
Mechanistic Cause
-CH

(Methyl)
2.15 - 2.25 2.95 - 3.00 +0.8 Inductive effect (-I) of SO

=CH (Internal) 6.30 - 6.456.70 - 6.80+0.4Deshielding by EWG
=CH

(Terminal)
5.05 - 5.256.10 - 6.45+1.1Loss of electron density

Note: Coupling constants (


) also differ.[1][2] MVSO

typically displays defined trans (

Hz) and cis (

Hz) coupling, often clearer than in MVS due to the distinct chemical environment.
B. Vibrational Spectroscopy (IR)

Infrared spectroscopy confirms the functional group transformation and the electronic modulation of the double bond.

Key IR Bands (Neat/ATR)
Vibrational ModeMVS (

cm

)
MVSO

(

cm

)
Diagnostic Value
C=C Stretch 1585 - 1595 1635 - 1645 MVS bond is weakened by resonance (

); MVSO

retains higher double-bond character but is polarized.
SO

Asym. Stretch
Absent1300 - 1325 Primary indicator of sulfone.
SO

Sym. Stretch
Absent1110 - 1140 Secondary indicator of sulfone.
C-S Stretch 600 - 700 (Weak)700 - 800 (Strong)Sulfone C-S bonds are shorter and stiffer.

Conformational Dynamics

Understanding the 3D structure is critical for binding affinity in drug design.

  • Methyl Vinyl Sulfide: Prefers the s-cis (syn) conformation.

    • Reasoning: The planar conformation maximizes the overlap between the sulfur

      
       lone pair and the vinyl 
      
      
      
      system.
  • Methyl Vinyl Sulfone: Prefers the s-cis (syn-clinal) conformation but exhibits a higher barrier to rotation.

    • Reasoning: While conjugation is less of a driver (no lone pair donation), dipole minimization and steric factors often favor a conformation where the C=C bond eclipses one of the S=O bonds.

Experimental Protocols

Protocol A: Synthesis of Methyl Vinyl Sulfide (MVS)

Precursor for the sulfone or used as a chemical standard.

Reagents: 2-Chloroethyl methyl sulfide (CEMS), Potassium Hydroxide (KOH), Ethanol. Safety: CEMS is a mustard gas simulant/vesicant. Work in a fume hood with double nitrile gloves.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar.

  • Dissolution: Dissolve KOH (1.2 eq) in absolute ethanol (5 mL/g KOH). Heat to 60°C.

  • Addition: Add 2-Chloroethyl methyl sulfide dropwise over 30 minutes. An immediate precipitate (KCl) will form.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours.

  • Workup: Cool to room temperature. Pour into ice water (100 mL).

  • Extraction: Extract with Pentane (3 x 30 mL). MVS is volatile; avoid high-boiling solvents.

  • Purification: Dry organic layer over MgSO

    
    . Carefully distill at atmospheric pressure.
    
    • Target BP: 69-70°C.

Protocol B: Oxidation to Methyl Vinyl Sulfone (MVSO )

Green chemistry approach using aqueous oxidants.

Reagents: Methyl Vinyl Sulfide (from Protocol A), 30% Hydrogen Peroxide (H


O

), Sodium Tungstate (catalyst), Methanol.
  • Setup: 100 mL round-bottom flask, ice bath (0°C).

  • Mixing: Dissolve MVS (10 mmol) in Methanol (20 mL). Add Na

    
    WO
    
    
    
    (0.05 eq).
  • Oxidation: Add H

    
    O
    
    
    
    (2.5 eq) dropwise. Caution: Exothermic reaction.
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO

    
    ; MVS fades, MVSO
    
    
    
    is stable).
  • Quench: Add saturated NaHSO

    
     solution to neutralize excess peroxide (test with starch-iodide paper).
    
  • Extraction: Extract with Dichloromethane (DCM).

  • Purification: Remove solvent under reduced pressure. MVSO

    
     is a high-boiling liquid/low-melting solid.
    
    • Target BP: 115-117°C (at 19 mmHg).[3]

Reactivity Workflow: The Michael Addition

For drug discovery, the utility of MVSO


 is its ability to covalently modify cysteine residues.

MichaelAddition Cys Protein Cysteine (Nucleophile -SH) Transition Transition State (Anionic Intermediate) Cys->Transition Attack at Terminal Carbon MVSO2 Methyl Vinyl Sulfone (Electrophile) MVSO2->Transition Adduct Stable Thioether Adduct (Covalent Inhibition) Transition->Adduct Proton Transfer

Figure 2: Mechanism of Cysteine targeting by Methyl Vinyl Sulfone.

References

  • National Institute of Standards and Technology (NIST). Methyl Vinyl Sulfone - Gas Phase IR and Mass Spectra. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for solvent residual standards and impurity profiles). [Link]

  • Organic Chemistry Portal. Synthesis of Vinyl Sulfones. (Compilation of oxidative and synthetic protocols). [Link]

  • Penn, R. E., & Curl, R. F. (1971). Microwave Spectrum and Conformation of Methyl Vinyl Sulfide. Journal of Chemical Physics. (Foundational work on s-cis conformation). [Link]

Sources

Validation

"comparative study of methyl vinyl sulfide synthesis methods"

Introduction Methyl vinyl sulfide (MVS), a key organosulfur compound, serves as a valuable building block in a multitude of organic syntheses. Its vinyl group, activated by the adjacent sulfur atom, readily participates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl vinyl sulfide (MVS), a key organosulfur compound, serves as a valuable building block in a multitude of organic syntheses. Its vinyl group, activated by the adjacent sulfur atom, readily participates in various addition and cycloaddition reactions, making it a versatile precursor for the synthesis of more complex molecules. Furthermore, MVS and its derivatives have found applications in materials science and are of interest in the development of novel pharmaceuticals. This guide provides a comparative analysis of prominent synthetic methodologies for methyl vinyl sulfide, offering insights into the mechanistic underpinnings and practical considerations for each approach. The objective is to equip researchers, scientists, and professionals in drug development with the knowledge to select the most suitable synthetic route for their specific applications.

Core Synthetic Strategies

The synthesis of methyl vinyl sulfide can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include transition metal-catalyzed cross-coupling reactions, hydrothiolation of alkynes, and elimination reactions. This guide will delve into the specifics of these methods, providing a comparative framework for their evaluation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, offering mild and efficient routes to vinyl sulfides.[1][2] Copper and palladium-based catalytic systems are the most extensively studied for this transformation.

Copper-Catalyzed S-Vinylation:

Copper-catalyzed cross-coupling of thiols with vinyl halides represents a robust and versatile method for the synthesis of vinyl sulfides.[1][3] These reactions typically proceed with retention of the vinyl halide's stereochemistry, a crucial aspect for the synthesis of stereochemically defined products. A variety of copper(I) catalysts, often in conjunction with ligands such as phenanthroline, have been shown to be effective.[1][3] The use of recyclable copper oxide (CuO) nanoparticles has also been reported as a ligand-free and environmentally benign alternative.[2]

Palladium-Catalyzed Thioetherification:

Palladium complexes, particularly those employing phosphine-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), are highly effective catalysts for the cross-coupling of vinyl bromides and even less reactive vinyl chlorides with thiols.[2] These methods exhibit broad substrate scope and functional group tolerance.[2]

Comparative Analysis of Cross-Coupling Methods:

Parameter Copper-Catalyzed S-Vinylation Palladium-Catalyzed Thioetherification
Catalyst Cost Generally lowerHigher
Ligand Requirement Often required, but ligand-free systems existTypically requires phosphine-based ligands
Substrate Scope Good for vinyl iodides and bromidesEffective for vinyl bromides and chlorides
Stereoselectivity High, with retention of configurationHigh, with retention of configuration
Reaction Conditions Mild to moderate temperaturesMild to moderate temperatures
Hydrothiolation of Alkynes

The direct addition of thiols across the carbon-carbon triple bond of alkynes, known as hydrothiolation, provides an atom-economical route to vinyl sulfides. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst or reaction conditions.

Transition Metal-Catalyzed Hydrothiolation:

Transition metal catalysts play a pivotal role in directing the regiochemical outcome of alkyne hydrothiolation. For instance, rhodium catalysts like RhCl(PPh₃)₃ tend to favor the formation of the anti-Markovnikov product, while palladium catalysts such as PdCl₂(PhCN)₂ can promote Markovnikov addition.[2] Copper(I) iodide has also been utilized to catalyze the regioselective Markovnikov hydrothiolation of terminal alkynes.[4]

Base-Catalyzed Hydrothiolation:

In the presence of a suitable base, the addition of thiols to activated alkynes can proceed without the need for a transition metal catalyst. For example, the reaction of thiophenols with aromatic alkynes in the presence of β-cyclodextrin in water can yield E-vinyl sulfides with high selectivity.[2]

Workflow for Hydrothiolation of Acetylene:

G cluster_reactants Reactants cluster_process Reaction Conditions thiol Methanethiol (CH₃SH) catalyst Catalyst (e.g., Transition Metal or Base) thiol->catalyst alkyne Acetylene (C₂H₂) alkyne->catalyst product Methyl Vinyl Sulfide catalyst->product Hydrothiolation solvent Solvent

Caption: General workflow for the synthesis of methyl vinyl sulfide via hydrothiolation of acetylene.

Elimination Reactions

Elimination reactions from β-functionalized thioethers offer another classical and effective route to vinyl sulfides. The choice of the leaving group and the base is critical for the efficiency of the reaction.

Dehydrohalogenation of β-Haloethyl Sulfides:

The treatment of β-haloethyl sulfides with a strong base is a long-established method for preparing vinyl sulfides. For example, 2-chloroethyl phenyl sulfide can be converted to phenyl vinyl sulfide.[5]

Pyrolysis of β-Hydroxyethyl Sulfones:

A related approach involves the pyrolysis of β-hydroxyethyl sulfones, which are readily prepared from the corresponding β-hydroxyethyl sulfides.[6] This method avoids the use of potentially toxic intermediates.[6]

Experimental Protocol: Synthesis of Phenyl Vinyl Sulfide via Dehydrobromination

This protocol is adapted from a literature procedure and illustrates a common elimination-based synthesis.[5]

Materials:

  • Thiophenol

  • 1,2-Dibromoethane

  • Potassium carbonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of thiophenol in toluene, add potassium carbonate.

  • Slowly add 1,2-dibromoethane to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and filter off the solids.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-bromoethyl phenyl sulfide.

  • Dissolve the crude product in toluene and add DBU.

  • Stir the mixture at room temperature until the elimination is complete (monitor by TLC or GC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting phenyl vinyl sulfide by vacuum distillation.

Other Notable Methods

Iron-Catalyzed Transformation of Thioketals: A novel method utilizing an iron catalyst to convert thioketals into vinyl sulfides has been developed, offering a new pathway in sulfur chemistry.[7]

Wittig-Type Reactions: Horner-Wittig-based approaches have been employed for the synthesis of substituted vinyl sulfides from bis[(diphenylphosphinoyl)methyl] sulfide.

Sodium Iodide-Mediated Synthesis from Alcohols: A transition-metal-free method using sodium iodide to mediate the reaction of alcohols and sulfinic acids provides a convenient route to vinyl sulfides with solvent-controlled selectivity.[8]

Comparative Summary of Synthesis Methods

Method Key Advantages Key Disadvantages Typical Yields Stereo/Regio-control
Copper-Catalyzed Cross-Coupling Mild conditions, good functional group tolerance, stereoretentive.[1][3]Catalyst and ligand cost, potential for metal contamination.Good to excellent.[1][3]High stereoselectivity.[1]
Palladium-Catalyzed Cross-Coupling High efficiency, broad substrate scope including chlorides.[2]High catalyst cost, sensitivity to air and moisture.High.[2]High stereoselectivity.[2]
Transition Metal-Catalyzed Hydrothiolation Atom-economical, regioselectivity can be controlled.[2][4]Catalyst cost, potential for side reactions.Good to excellent.[2][4]Catalyst-dependent.[2]
Base-Catalyzed Hydrothiolation Metal-free, environmentally friendly.[2]Generally limited to activated alkynes.Moderate to good.Can be highly selective.[2]
Elimination Reactions Utilizes readily available starting materials, well-established.[5][6]Can require harsh conditions (strong bases or high temperatures).Good to excellent.Dependent on the substrate and reaction conditions.

Conclusion

The synthesis of methyl vinyl sulfide can be achieved through a variety of effective methods, each with its own distinct advantages and limitations. The choice of a particular synthetic route will be dictated by factors such as the desired scale of the reaction, the availability and cost of starting materials and catalysts, and the required stereochemical and regiochemical purity of the final product. Transition metal-catalyzed cross-coupling reactions offer a versatile and efficient approach with excellent control over stereochemistry. Hydrothiolation of acetylene presents an atom-economical alternative, with the potential for catalyst-directed regioselectivity. Finally, classical elimination reactions remain a viable and often cost-effective option. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to best suit their synthetic needs.

References

  • Iron-catalyzed Transformation of Thioketals to Vinyl Sulfides. Synthesis, 2025. [Link][7]

  • Bates, C. G., Saejueng, P., Doherty, M. Q., & Venkataraman, D. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters, 6(26), 5005–5008. [Link][1][3]

  • Vinyl sulfide synthesis by C-S coupling. Organic Chemistry Portal. [Link][2]

  • Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes. Organic & Biomolecular Chemistry, 2017, 15, 8768-8777. [Link][4]

  • Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters. [Link][3]

  • Emerson, D. W. (1949). Preparation of vinyl sulfones. US Patent 2,474,808. [6]

  • Wang, X., Li, Y., Wang, S., & Zhang, Y. (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. RSC Advances, 11(57), 36243-36247. [Link][8]

  • Trofimov, B. A., & Gusarova, N. K. (2004). An expedient synthesis of methyl vinyl sulfide from dimethyl disulfide and acetylene. Mendeleev Communications, 14(5), 214-215. [Link]

  • Windus-Podehl, G. A., & Degrado, T. R. (1955). β-HYDROXYETHYL METHYL SULFIDE. Organic Syntheses, 35, 75. [Link]

  • Paquette, L. A., & Carr, R. V. C. (1986). Phenyl Vinyl Sulfide. Organic Syntheses, 64, 157. [Link][5]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 16(11), 1289-1309. [Link]

  • Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B. RSC Medicinal Chemistry, 2024. [Link]

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Comparative

"DFT studies on the electronic structure of methyl vinyl sulfide"

An In-Depth Comparative Guide to the Electronic Structure of Methyl Vinyl Sulfide: A DFT Perspective For researchers and professionals in computational chemistry and drug development, understanding the electronic structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Electronic Structure of Methyl Vinyl Sulfide: A DFT Perspective

For researchers and professionals in computational chemistry and drug development, understanding the electronic structure of small, functionalized organic molecules is paramount. Methyl vinyl sulfide (MVS), with its intriguing interplay between the vinyl group's π-system and the sulfur atom's lone pairs, serves as a critical model system. This guide provides a comprehensive comparison of Density Functional Theory (DFT) approaches for elucidating the electronic structure of MVS, grounded in experimental data and authoritative computational practices.

Methyl vinyl sulfide (CH₃SCH=CH₂) is a molecule of considerable interest due to the phenomenon of pπ-pπ conjugation between the sulfur atom's 3p lone pair and the vinyl group's π-system. This interaction dictates the molecule's conformational preferences, reactivity, and spectroscopic signatures. A thorough understanding of its electronic structure is crucial for predicting its role in chemical reactions and for the rational design of sulfur-containing pharmaceuticals and materials.

Conformational Landscape: A Tale of Two Isomers

Experimental studies, primarily through microwave spectroscopy, have established that methyl vinyl sulfide exists as a mixture of two stable conformers: a planar syn-conformer and a non-planar gauche-conformer. In the syn-conformer, the methyl group is cis with respect to the vinyl group, allowing for maximal overlap between the sulfur's p-orbital and the vinyl's π-system. The gauche-conformer, where the methyl group is rotated out of the plane, presents a different electronic environment.

DFT calculations are instrumental in exploring the potential energy surface of MVS and quantifying the energetic differences between these conformers. The choice of functional and basis set is critical for accurately reproducing the experimental findings.

cluster_syn Syn-Conformer cluster_gauche Gauche-Conformer Syn Planar Syn-Conformer (Lower Energy) TransitionState Rotational Transition State Syn->TransitionState Rotation around C-S bond Gauche Non-Planar Gauche-Conformer (Higher Energy) TransitionState->Gauche Relaxation cluster_workflow DFT Calculation Workflow for Methyl Vinyl Sulfide Input 1. Build Initial Structures (Syn and Gauche Conformers) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Calculation (Confirm Minima, Obtain ZPE) Opt->Freq Energy 4. Single-Point Energy Calculation (Higher Level of Theory, e.g., M06-2X/aug-cc-pVTZ) Freq->Energy Analysis 5. Analysis of Results (Conformational Energies, MOs, Charges) Energy->Analysis

Caption: A typical workflow for DFT calculations on methyl vinyl sulfide.

  • Structure Generation: Create initial 3D structures for both the syn and gauche conformers of methyl vinyl sulfide using a molecular builder.

  • Geometry Optimization: Perform a geometry optimization for each conformer to find the minimum energy structure on the potential energy surface.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keyword: Opt

  • Frequency Analysis: Conduct a frequency calculation at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keyword: Freq

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more robust functional and a larger basis set.

    • Method: M06-2X

    • Basis Set: aug-cc-pVTZ

    • Keyword: SP

  • Data Analysis: Extract the electronic energies, ZPVE, and analyze the molecular orbitals (HOMO, LUMO), Mulliken or NBO charges, and other electronic properties.

Conclusion

DFT studies provide invaluable insights into the electronic structure of methyl vinyl sulfide. By carefully selecting the exchange-correlation functional and basis set, it is possible to obtain results that are in excellent agreement with experimental data. Functionals like M06-2X and ωB97X-D, paired with triple-zeta basis sets augmented with diffuse and polarization functions, are highly recommended for achieving a predictive level of accuracy for this and similar sulfur-containing organic molecules. This guide serves as a robust starting point for researchers aiming to apply DFT methods to explore the rich electronic landscapes of such systems.

References

  • Demaison, J., & Schwell, M. (2011). The equilibrium structure of methyl vinyl sulfide by the semiexperimental method. Journal of Molecular Spectroscopy, 268(1-2), 40-45. [Link]

  • Cárdenas-Jirón, G. I., et al. (2010). Theoretical study of the electronic structure and reactivity of vinyl sulfides. Journal of Molecular Structure: THEOCHEM, 942(1-3), 65-71. [Link]

  • Müller, C., et al. (1976). Photoelectron spectra of vinyl and divinyl sulfides. Journal of the American Chemical Society, 98(22), 6815-6820. [Link]

Comparative

A Comparative Guide to the Analysis of Methyl Vinyl Sulfide Reaction Intermediates

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount. The transient, often elusive, na...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount. The transient, often elusive, nature of reaction intermediates presents a significant analytical challenge. This guide offers a comprehensive comparison of methodologies for the analysis of reaction intermediates generated from methyl vinyl sulfide, a versatile building block in organic synthesis. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for researchers aiming to unravel complex reaction pathways.

The Reactive Nature of Methyl Vinyl Sulfide: A Hub of Intermediacy

Methyl vinyl sulfide (MVS) is a polarized alkene, with the sulfur atom influencing the electron density of the vinyl group. This inherent electronic character dictates its reactivity towards a diverse array of reagents, leading to the formation of several key classes of reaction intermediates. The choice of reaction partner—electrophile, nucleophile, or radical initiator—determines the specific intermediate species generated. Understanding the formation and fate of these intermediates is crucial for controlling reaction outcomes and designing novel synthetic strategies.

This guide will focus on the comparative analysis of three principal classes of MVS reaction intermediates:

  • Thiiranium (Episulfonium) Ions: Formed during electrophilic additions to the double bond.

  • Sulfonium Ylides: Generated through the nucleophilic character of the sulfur atom.

  • Radical Intermediates: Arising from homolytic bond cleavage or addition processes.

Comparative Analysis of Analytical Techniques

The elucidation of transient intermediates necessitates a multi-pronged analytical approach. No single technique provides a complete picture; rather, the synergy between different methods offers the most robust evidence. Here, we compare the utility of key analytical techniques for studying the intermediates of methyl vinyl sulfide reactions.

Analytical TechniqueThiiranium IonsSulfonium YlidesRadical Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy Excellent: Provides direct structural information. Low-temperature NMR is often required to observe these highly reactive species.[1]Good: Useful for characterizing stabilized ylides. For unstable ylides, in situ generation and rapid acquisition are necessary.[2][3]Indirect: Can detect diamagnetic products formed from radical reactions or through the use of spin traps that form stable adducts.
X-ray Crystallography Excellent (for stable analogues): Provides unambiguous structural proof of the three-membered ring structure.[1]Excellent (for stable ylides): Can definitively determine the geometry and bonding of isolable sulfonium ylides.[2]Not Applicable: Intermediates are too short-lived and non-crystalline.
Mass Spectrometry (MS) Good: Can be used to detect the mass of the intermediate, often using soft ionization techniques.Good: ESI-MS can be used to observe the protonated form of the ylide.Good: Can detect radical trapping adducts or products derived from radical pathways.
Infrared (IR) Spectroscopy Limited: Characteristic vibrations can be difficult to distinguish from starting materials and products.Good: The C=O stretching frequency in stabilized ylides shows a significant shift compared to the parent sulfonium salt, indicating delocalization.[3]Limited: Provides general functional group information but is not specific for radical identification.
Trapping Experiments Excellent: Nucleophilic trapping agents can intercept the thiiranium ion, leading to characteristic products that infer the intermediate's existence.Excellent: Electrophilic trapping agents (e.g., aldehydes, ketones) react with the ylide to form stable products like epoxides.[4]Excellent: Radical scavengers (e.g., TEMPO) or specific trapping agents can react with radical intermediates to form stable, detectable adducts, inhibiting the primary reaction pathway.[5][6]
Computational Chemistry Excellent: DFT and other methods can model the structure, stability, and reaction pathways of thiiranium ions, corroborating experimental findings.[7][8]Excellent: Computational studies can predict the geometry and reactivity of sulfonium ylides, including transition states for their reactions.[7]Excellent: Can be used to calculate the energetics of radical formation and subsequent reactions, helping to elucidate complex radical mechanisms.[9]

Delving Deeper: Experimental Protocols and Mechanistic Insights

Thiiranium Ion Intermediates: Probing Electrophilic Addition

The reaction of methyl vinyl sulfide with an electrophile, such as a halogen or a sulfenyl chloride, proceeds through a cyclic thiiranium ion intermediate. The formation of this three-membered ring explains the observed stereochemistry of the addition products.

Logical Workflow for Thiiranium Ion Analysis

Caption: Workflow for generating and analyzing thiiranium ion intermediates.

Step-by-Step Protocol: Low-Temperature NMR Analysis of a Thiiranium Ion

  • Preparation: Dissolve methyl vinyl sulfide (1 mmol) in a deuterated solvent suitable for low-temperature work (e.g., CDCl3 or CD2Cl2) in an NMR tube.

  • Cooling: Cool the NMR tube to a low temperature (e.g., -78 °C) in the NMR spectrometer's probe.

  • Reagent Addition: Slowly add a solution of the electrophile (e.g., bromine, 1 mmol) in the same deuterated solvent, pre-cooled to the same temperature.

  • Data Acquisition: Immediately acquire a series of 1H and 13C NMR spectra. The appearance of new signals corresponding to the cyclic thiiranium ion should be observed.

  • Confirmation: Upon warming the sample, the signals for the thiiranium ion will disappear, and signals for the final addition product will appear.

Causality: The use of low temperatures is critical to slow down the subsequent nucleophilic attack on the highly reactive thiiranium ion, allowing for its spectroscopic observation.

Sulfonium Ylide Intermediates: Harnessing Nucleophilic Sulfur

The lone pair on the sulfur atom of methyl vinyl sulfide can act as a nucleophile, particularly in reactions with carbenes or their precursors. This leads to the formation of a sulfonium ylide, a versatile intermediate for C-C bond formation.

Logical Workflow for Sulfonium Ylide Analysis

Caption: Workflow for the inferential analysis of radical intermediates.

Step-by-Step Protocol: Radical Trapping Experiment

  • Parallel Reactions: Set up two identical reactions for the synthesis of a vinyl sulfone from an alcohol and a sulfinic acid, which is proposed to proceed via a radical mechanism. [5][6]2. Control: Run the first reaction under the standard conditions.

  • Trapping: To the second reaction, add a stoichiometric amount of a radical scavenger, such as TEMPO.

  • Analysis: Monitor both reactions by TLC or GC-MS.

  • Observation: Complete inhibition or significant slowing of the formation of the vinyl sulfone in the presence of TEMPO strongly suggests the involvement of a radical intermediate. [5][6]The formation of a TEMPO-adduct can be further analyzed by mass spectrometry.

Causality: Radical scavengers are highly reactive towards radical species. By competing for the radical intermediate, they disrupt the primary reaction pathway, providing strong, albeit indirect, evidence for the existence of the radical.

Conclusion

The study of methyl vinyl sulfide reaction intermediates is a journey into the heart of chemical reactivity. A judicious combination of spectroscopic analysis, trapping experiments, and computational modeling is essential for a comprehensive understanding. This guide provides a framework for researchers to design and execute experiments that can effectively probe these transient species. By understanding the "why" behind the "how," scientists can move beyond simple observation to the rational control and exploitation of these fascinating and synthetically valuable intermediates.

References

Sources

Safety & Regulatory Compliance

Safety

Understanding the Hazards of Methyl Vinyl Sulfide

As a Senior Application Scientist, it is imperative to provide guidance that is not only scientifically sound but also prioritizes the safety of all laboratory personnel. This document outlines the essential procedures f...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to provide guidance that is not only scientifically sound but also prioritizes the safety of all laboratory personnel. This document outlines the essential procedures for the proper disposal of methyl vinyl sulfide.

Before any disposal protocol can be established, a thorough understanding of the inherent risks associated with methyl vinyl sulfide is crucial. Based on the chemistry of organic sulfides and related vinyl compounds, we can infer the following primary hazards:

  • Flammability: Organic sulfides are typically flammable. Methyl vinyl sulfide should be treated as a flammable liquid. Vapors can form explosive mixtures with air. All sources of ignition must be strictly controlled in areas where it is handled and stored.

  • Toxicity and Irritation: Sulfide compounds can be toxic and are often severe irritants. Assume that methyl vinyl sulfide is harmful if swallowed or absorbed through the skin and is an irritant to the skin, eyes, and respiratory tract.[1] Upon combustion, it will likely produce toxic sulfur oxides (SOx).[2]

  • Reactivity: Methyl vinyl sulfide may be incompatible with strong oxidizing agents.[3] It can also undergo exothermic polymerization in the presence of certain catalysts or initiators.[2]

  • Stench: Many volatile sulfur compounds have a powerful and unpleasant odor.

Key Safety Data Summary

The following table summarizes key safety information, primarily extrapolated from methyl vinyl sulfone and general chemical principles, as a conservative estimate.

PropertyInferred/Estimated Information
Physical State Liquid
Primary Hazards Flammable Liquid, Acute Toxicity (potential), Skin/Eye Irritant[1]
Incompatibilities Strong oxidizing agents[3]
Hazardous Decomposition Upon combustion, emits toxic fumes of sulfur oxides (SOx).[2]
Personal Protective Equipment (PPE) Nitrile or butyl rubber gloves, chemical splash goggles, face shield, lab coat, and potentially a respirator for volatile work.[4]

Regulatory Framework: RCRA and Hazardous Waste

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics:

  • Ignitability (D001): For liquids, a flash point of less than 140°F (60°C).[5] Methyl vinyl sulfide is expected to meet this criterion.

  • Corrosivity (D002): An aqueous pH of ≤ 2 or ≥ 12.5.[5]

  • Reactivity (D003): Wastes that are unstable, react violently with water, or generate toxic gases (like hydrogen sulfide) when exposed to certain pH conditions.[5] Sulfide-bearing wastes can fall under this category.[5][6]

  • Toxicity (D004-D043): Contains specific contaminants at or above regulated concentrations.

Methyl vinyl sulfide waste must be managed as a hazardous waste , likely carrying the EPA waste code D001 for ignitability and potentially D003 for reactivity due to its sulfide nature.[5][7]

Step-by-Step Disposal Protocol

Disposal of methyl vinyl sulfide must be systematic and compliant with all institutional and regulatory standards. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Step 1: Waste Collection and Segregation
  • Dedicated Waste Container: Collect all waste methyl vinyl sulfide, including contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated, chemically resistant container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid Incompatibles: Ensure that the waste container for methyl vinyl sulfide does not contain any incompatible materials, especially strong oxidizing agents (e.g., nitric acid, perchlorates).[3]

  • Container Integrity: Keep the waste container tightly closed when not in use to prevent the escape of flammable and noxious vapors.[9]

Step 2: Proper Labeling
  • Hazardous Waste Label: As soon as waste is first added to the container, it must be labeled with a fully completed hazardous waste tag.[10]

  • Label Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste Methyl Vinyl Sulfide"

    • The specific hazard characteristics (e.g., Ignitable, Toxic)

    • The accumulation start date (the date the first drop of waste was added)

    • The name of the principal investigator and laboratory location

Step 3: Storage Pending Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

  • Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet, to prevent the accumulation of flammable vapors.

Step 4: Arranging for Disposal
  • Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Licensed Vendor: Your EHS office will arrange for the waste to be picked up by a licensed hazardous waste disposal company.

  • Final Disposal Method: The most appropriate disposal method for methyl vinyl sulfide is high-temperature incineration at a permitted facility.[11] This process ensures the complete destruction of the organic molecule and allows for the "scrubbing" of the resulting sulfur oxides from the flue gas to prevent air pollution.[12][13]

Emergency Procedures for Spills

Accidental spills must be handled promptly and safely. The response depends on the size of the spill.

Minor Spill (Manageable by Lab Personnel)

A minor spill is one that you can safely clean up yourself with the resources available in your lab's spill kit.

  • Alert Personnel: Immediately notify others in the lab.

  • Control Ignition Sources: Turn off any nearby flames, hot plates, or other ignition sources.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Contain the Spill: Use absorbent pads or other materials from your spill kit to surround and absorb the liquid.[14]

  • Collect Waste: Carefully collect all contaminated absorbent materials and any broken glass into a designated hazardous waste bag or container.[2]

  • Decontaminate: Clean the spill area with soap and water.[2]

  • Package and Label: Seal the waste container, label it as "Hazardous Waste: Methyl Vinyl Sulfide Spill Debris," and arrange for disposal through EHS.

Major Spill (Requires Emergency Response)

A major spill is any spill that is too large to handle safely, is highly volatile, or has spread to a wide area.

  • EVACUATE: Immediately evacuate the area, alerting others as you leave.[15]

  • CONFINE: If safe to do so, close the doors to the laboratory to confine the vapors.

  • REPORT: From a safe location, call your institution's emergency number or 911. Provide the dispatcher with the chemical name, location of the spill, and an estimate of the quantity released.

  • SECURE: Prevent others from entering the contaminated area until emergency responders arrive.

Personal Protective Equipment (PPE) Protocol

When handling methyl vinyl sulfide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn over the goggles if there is a significant splash risk.[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves. While specific data for methyl vinyl sulfide is lacking, butyl rubber or heavy-duty nitrile gloves are generally recommended for organic sulfur compounds. Always inspect gloves for tears or holes before use.[11]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or spill response, a chemically resistant apron or Tyvek suit may be necessary.[2][4]

  • Respiratory Protection: If handling volatile quantities outside of a certified chemical fume hood, a respirator may be required.[4] Respirator use requires prior medical clearance, training, and fit-testing. Consult your EHS office for specific requirements.

Diagrams and Workflows

Methyl Vinyl Sulfide Disposal Workflow

This diagram outlines the decision-making and procedural flow for managing methyl vinyl sulfide waste from generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal Process A Waste Generation (Methyl Vinyl Sulfide) B Collect in Dedicated, Labeled Container A->B C Is container full or ready for disposal? B->C D Store in Ventilated SAA with Secondary Containment C->D No E Contact EHS for Pickup C->E Yes D->B F EHS Arranges Pickup by Licensed Vendor E->F G Transport to a Permitted TSDF* F->G H High-Temperature Incineration G->H caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for proper disposal of methyl vinyl sulfide waste.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97%. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Methyl vinyl sulfide
Reactant of Route 2
Methyl vinyl sulfide
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